2-Deacetyltaxuspine X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H50O14 |
|---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
[(1R,2S,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18?,39-23-/t32-,33-,34-,35-,36-,40+/m0/s1 |
InChI Key |
FLBNRACKRBUYNP-XDEYYFJVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Botanical Origin and Biosynthetic Genesis of 2-Deacetyltaxuspine X: A Technical Guide
For Immediate Release
A deep dive into the natural origins of 2-Deacetyltaxuspine X, a complex diterpenoid taxane (B156437) isolated from the yew tree, reveals a fascinating story of biosynthesis and chemical diversity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the isolation, structural elucidation, and proposed biosynthetic pathway of this intricate natural product.
Natural Source and Isolation
This compound is a naturally occurring taxoid that has been isolated from the seeds of the Japanese yew, Taxus cuspidata Sieb. et Zucc.[1][2][3]. Taxoids are a large and structurally diverse family of diterpenoid compounds, with over 600 identified members, primarily found in various species of the genus Taxus. The discovery of Paclitaxel (Taxol®), a potent anti-cancer agent, has spurred extensive phytochemical investigation of yew trees, leading to the identification of numerous other taxanes, including this compound.
Experimental Protocol for Isolation
The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process from the dried and ground seeds of Taxus cuspidata. While the specific protocol for this individual compound is part of a broader taxoid isolation effort, a general methodology can be outlined as follows:
1.1.1 Extraction: The plant material is extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
1.1.2 Solvent Partitioning: The concentrated extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common sequence involves partitioning between n-hexane and 90% methanol, followed by partitioning of the aqueous methanol fraction against a solvent of intermediate polarity like chloroform (B151607) or dichloromethane.
1.1.3 Chromatographic Separation: The fraction enriched with taxoids is then subjected to a series of chromatographic separations. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and acetone (B3395972) or chloroform and methanol, to separate fractions based on polarity.
-
Reversed-Phase Column Chromatography: Fractions containing compounds of interest are further purified using reversed-phase chromatography (e.g., on an ODS column) with a gradient of methanol and water.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column and a mobile phase of acetonitrile (B52724) and water.
This systematic approach allows for the isolation of individual taxoids, including this compound, from the complex mixture present in the plant extract.
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR experiments (such as COSY, HMQC, and HMBC) to elucidate the carbon skeleton and the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet (UV) Spectroscopy: To identify any chromophores.
These analytical methods, in conjunction with comparison to the spectroscopic data of known related taxoids, allowed for the unambiguous structural assignment of this compound.
Biosynthetic Origin
The biosynthesis of this compound, like all taxoids, originates from the general isoprenoid pathway. The intricate taxane skeleton is formed through a series of enzymatic reactions, starting with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP).
The General Taxoid Biosynthetic Pathway
The biosynthesis of the taxane core is a complex process that can be broadly divided into the following stages:
-
Formation of the Taxane Skeleton: The pathway begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to taxa-4(5),11(12)-diene, the first committed step in taxoid biosynthesis. This reaction is catalyzed by taxadiene synthase.
-
Oxygenation and Acylation: The taxadiene core then undergoes a series of hydroxylation reactions at various positions, catalyzed by cytochrome P450 monooxygenases. This is followed by the addition of various acyl groups (such as acetyl, benzoyl, and cinnamoyl) at specific hydroxyl positions by a range of acyltransferases.
The vast diversity of taxoids arises from the combinatorial nature of these hydroxylation and acylation patterns, leading to a multitude of structurally distinct molecules.
Proposed Biosynthesis of this compound
While the exact enzymatic steps leading to this compound have not been fully elucidated, its structure suggests a biosynthetic relationship with other known taxoids, particularly taxuspine X. It is hypothesized that this compound is biosynthesized from a common taxane precursor that undergoes a specific sequence of hydroxylations and acylations.
The key structural feature of this compound is the absence of an acetyl group at the C-2 position when compared to its parent compound, taxuspine X. This suggests the involvement of a deacetylase enzyme that specifically removes the acetyl group at this position. Alternatively, it is possible that the biosynthetic pathway to this compound diverges earlier, and the C-2 position is never acetylated. The presence of a hydroxyl group at C-2 indicates that a hydroxylation event occurs at this position, likely before subsequent modifications.
The deacetylation of taxoids is a known phenomenon in Taxus species and can be a late-stage modification in the biosynthetic pathway, contributing to the chemical diversity of these natural products.
Quantitative Data
Quantitative data for this compound is scarce in the literature, as it is typically isolated as a minor constituent from Taxus cuspidata. The yield of individual taxoids can vary significantly depending on the plant's genetic makeup, geographical location, time of harvest, and the specific plant part used for extraction.
| Compound | Plant Source | Plant Part | Typical Yield Range |
| This compound | Taxus cuspidata | Seeds | Minor constituent, specific yield not reported |
| Paclitaxel (for comparison) | Taxus brevifolia | Bark | 0.01% - 0.02% of dry weight |
Table 1: Reported source and relative abundance of this compound.
Visualizing the Biosynthetic Relationship
The following diagram illustrates the proposed biosynthetic relationship of this compound with the general taxoid pathway.
Caption: Proposed biosynthetic pathway leading to this compound.
Experimental Workflow
The general workflow for the isolation and characterization of this compound is depicted below.
Caption: General experimental workflow for the isolation of this compound.
Conclusion
This compound is a member of the vast and structurally complex taxoid family, originating from the Japanese yew, Taxus cuspidata. Its biosynthesis follows the general pathway of taxane diterpenoids, with its unique structure likely arising from a specific deacetylation event. While detailed quantitative and biosynthetic data for this specific compound remain limited, the established methodologies for taxoid isolation and characterization provide a robust framework for its study. Further investigation into the specific enzymes involved in its formation could provide valuable insights into the intricate metabolic network of Taxus species and may offer opportunities for the biotechnological production of novel taxoid derivatives.
References
- 1. Three new taxoids from the seeds of Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxane diterpenoids from Taxus yunnanensis and Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity and chemistry of taxoids from the Japanese yew, Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Novel Bioactive Taxoids: Discovery and Isolation of Tasumatrols and Taxusumatrin from Taxus sumatrana
A Technical Guide for Researchers and Drug Development Professionals
This technical whitepaper provides an in-depth overview of the discovery, isolation, and characterization of novel taxane (B156437) diterpenoids from the needles, twigs, and bark of Taxus sumatrana. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis of Taxus species and the exploration of new anticancer agents. While the originally specified "2-Deacetyltaxuspine X" is not a recognized compound in the scientific literature based on current data, this guide focuses on the well-documented discovery of other novel taxoids, such as the tasumatrol series and taxusumatrin, from this plant source.
Introduction to Taxus sumatrana as a Source of Novel Taxoids
Taxus sumatrana, a member of the yew family (Taxaceae), is a tree native to Southeast Asia.[1] The genus Taxus is renowned as the original source of paclitaxel (B517696) (Taxol®), a potent anticancer drug.[[“]] This has spurred extensive phytochemical investigation into various Taxus species, leading to the discovery of a diverse array of structurally complex and biologically active taxane diterpenoids.[[“]] Recent research on Taxus sumatrana has unveiled a series of new taxoids, including the tasumatrols and taxusumatrin, which exhibit interesting structural features and potential cytotoxic activities.[3][4][5][6]
Isolation of Novel Taxoids from Taxus sumatrana
The isolation of novel taxoids from Taxus sumatrana is a multi-step process involving extraction, fractionation, and purification. The general workflow is depicted in the diagram below.
General Experimental Protocol for Isolation
The following is a generalized protocol based on published methods for the isolation of taxoids from Taxus sumatrana.[4][5]
-
Plant Material Collection and Preparation: The leaves, twigs, or stem bark of Taxus sumatrana are collected and air-dried. The dried material is then ground into a coarse powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted exhaustively with an organic solvent such as acetone or methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which is typically enriched in taxoids, is concentrated.
-
Column Chromatography: The concentrated EtOAc fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically n-hexane and ethyl acetate, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure taxoids.
Characterization of Novel Taxoids
The structures of the isolated novel taxoids are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Taxusumatrin
A new taxoid, taxusumatrin, was isolated from the stem bark of Taxus sumatrana.[4]
Table 1: Physicochemical and Spectroscopic Data for Taxusumatrin [4]
| Property | Value |
| Appearance | Amorphous powder |
| Yield | 4.1 mg |
| Molecular Formula | C₃₉H₄₈O₁₃ |
| HRESIMS [M+Na]⁺ | m/z 747.2989 (calculated for C₃₉H₄₈O₁₃Na, 747.2993) |
The complete assignment of ¹H and ¹³C NMR resonances for taxusumatrin was achieved through 1D and 2D NMR experiments, including ¹H-¹H COSY, HMQC, HMBC, and NOESY.[4] Due to the complexity and the extensive nature of the data, readers are referred to the primary literature for the full spectral data.[4]
Tasumatrols
A series of novel taxane diterpene esters, designated as tasumatrols, have been isolated from the leaves and twigs of Taxus sumatrana. For instance, a phytochemical investigation led to the isolation of six new taxoids, tasumatrols U-Z.[3]
Table 2: Characterization of Tasumatrols U-Z [3]
| Compound | Molecular Formula | HRESIMS Data | Key Structural Features |
| Tasumatrol U | C₃₇H₄₆O₁₄ | Data not available in abstract | Taxane Diterpene Ester |
| Tasumatrol V | C₃₅H₄₄O₁₃ | Data not available in abstract | Contains a rare five-membered lactone ring |
| Tasumatrol W | C₃₇H₄₆O₁₄ | Data not available in abstract | Taxane Diterpene Ester |
| Tasumatrol X | C₃₅H₄₄O₁₃ | Data not available in abstract | Taxane Diterpene Ester |
| Tasumatrol Y | C₃₇H₄₆O₁₄ | Data not available in abstract | Contains a rare five-membered lactone ring |
| Tasumatrol Z | C₃₈H₄₈O₁₄ | Data not available in abstract | Taxane Diterpene Ester |
The structures of these compounds were established through detailed spectroscopic analyses, particularly HRESIMS and 2D NMR techniques.[3]
Biological Activity of Novel Taxoids
A crucial aspect of the discovery of new natural products is the evaluation of their biological activity. Many of the novel taxoids isolated from Taxus sumatrana have been screened for their cytotoxic effects against various human cancer cell lines.
Cytotoxicity Screening Protocol (MTT Assay)
The cytotoxic activity of the isolated compounds is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for another 4 hours to allow the formazan (B1609692) crystals to form.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[8]
Table 3: Reported Cytotoxic Activities of Novel Taxoids from Taxus sumatrana
| Compound | Cell Line(s) | Reported Activity | Reference |
| Tasumatrol F | A-498, NCI-H226, A549, PC-3 | Significant cytotoxicity | [7] |
| Tasumatrols I & K | Hepa59T/VGH, NCI, HELA, DLD-1, Med | Significant cytotoxicity | [7] |
| Tasumatrol P | HELA, Daoy | Mild cytotoxic activity | [6] |
| Tasumatrol Z (Compound 5 in study) | Hep2 (human hepatoma) | Cytotoxic | [3] |
Conclusion
Taxus sumatrana continues to be a rich source of novel taxane diterpenoids with diverse chemical structures and promising biological activities. The isolation and characterization of compounds like the tasumatrols and taxusumatrin underscore the importance of continued phytochemical exploration of this species. The methodologies outlined in this guide provide a framework for the discovery and evaluation of new potential anticancer drug leads from natural sources. Further investigation into the mechanisms of action of these novel taxoids is warranted to fully understand their therapeutic potential.
References
- 1. jfmp.lppm.unand.ac.id [jfmp.lppm.unand.ac.id]
- 2. consensus.app [consensus.app]
- 3. Tasumatrols U-Z, taxane diterpene esters from Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
Chemical structure and properties of 2-Deacetyltaxuspine X
Introduction
20-Deacetyltaxuspine X is a complex diterpenoid belonging to the taxane (B156437) family, a class of natural products that has yielded clinically significant anticancer agents. Isolated from the branches of the Sumatran yew (Taxus sumatrana), this compound is part of a diverse group of taxoids characterized by a distinctive bicyclo[9.3.1]pentadecane core.[1][2][3] The intricate structure and the established biological significance of the taxane skeleton make 20-Deacetyltaxuspine X a molecule of considerable interest for further investigation in drug discovery and development.
This technical guide provides a comprehensive overview of the available chemical, physical, and biological data for 20-Deacetyltaxuspine X, alongside generalized experimental protocols for the isolation and characterization of taxanes from their natural source.
Chemical Structure and Properties
The definitive chemical structure of "2-Deacetyltaxuspine X" remains unconfirmed in the reviewed literature. The available data from chemical suppliers pertains to 20-Deacetyltaxuspine X , and its properties are summarized below. A notable discrepancy exists between the common name, which implies the absence of an acetyl group at the C-20 position, and a listed IUPAC name for its CAS number, which describes a penta-acetylated molecule. Further structural elucidation from a primary scientific publication is required for definitive confirmation.
Chemical Structure
The proposed structure for 20-Deacetyltaxuspine X is that of a modified taxane core with multiple acetyl and other ester functionalities.
Physicochemical Properties
Quantitative data for 20-Deacetyltaxuspine X is limited. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₈O₁₃ | [1] |
| Molecular Weight | 724.79 g/mol | [1] |
| CAS Number | 284672-76-0 | [1] |
| Source | Taxus sumatrana | [1] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of 20-Deacetyltaxuspine X are not explicitly available. However, based on numerous studies on the isolation of taxane diterpenoids from Taxus sumatrana, a general methodology can be outlined.
General Isolation and Purification of Taxanes from Taxus sumatrana
The isolation of taxoids from Taxus species typically involves solvent extraction followed by a series of chromatographic separations.
3.1.1. Extraction
-
Plant Material Preparation: Air-dried and powdered leaves and twigs of Taxus sumatrana are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or acetone, at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
3.1.2. Chromatographic Separation
-
Initial Fractionation: The crude extract is typically subjected to column chromatography over silica (B1680970) gel, using a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate (B1210297) or chloroform-methanol).
-
Further Purification: Fractions containing taxoids of interest are further purified by repeated column chromatography, including normal-phase and reversed-phase high-performance liquid chromatography (HPLC), until the pure compound is isolated.
The following diagram illustrates a general workflow for the isolation of taxanes.
Structural Elucidation
The structure of isolated taxanes is typically determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.
Biological Activities and Signaling Pathways
While specific studies on the biological activity of 20-Deacetyltaxuspine X are not available in the reviewed literature, the broader class of taxane diterpenoids is well-known for its potent biological effects, primarily cytotoxic and anti-inflammatory activities.
Cytotoxic Activity
Taxanes, most notably Paclitaxel (Taxol®), are cornerstones of cancer chemotherapy. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that 20-Deacetyltaxuspine X, as a member of the taxane family, may exhibit similar cytotoxic properties against various cancer cell lines.
Anti-inflammatory Activity
Several taxoids isolated from Taxus species have demonstrated anti-inflammatory effects. The potential mechanisms underlying this activity are complex and may involve the modulation of key inflammatory signaling pathways. A plausible, though unconfirmed, pathway that could be modulated by taxane compounds is the NF-κB signaling cascade, a central regulator of inflammation.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by 20-Deacetyltaxuspine X, leading to an anti-inflammatory response.
Conclusion
20-Deacetyltaxuspine X represents a structurally complex natural product with potential for significant biological activity, characteristic of the taxane diterpenoids. While a comprehensive dataset for this specific molecule is yet to be established in publicly accessible literature, the information available for related compounds from Taxus sumatrana provides a strong foundation for future research. Further studies are warranted to definitively elucidate its structure, quantify its physicochemical properties, and explore its pharmacological potential and mechanisms of action. The methodologies and insights presented in this guide are intended to facilitate and direct these future research endeavors.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 2-Deacetyltaxuspine X in Yew
For Immediate Release
This whitepaper provides an in-depth technical overview of the proposed biosynthetic pathway for 2-Deacetyltaxuspine X, a complex taxoid found in yew (Taxus) species. While the complete pathway has not been fully elucidated in published literature, this guide constructs a scientifically plausible route based on the extensive characterization of enzymes involved in the broader taxane (B156437) metabolic network. This document is intended for researchers, scientists, and drug development professionals working on the biosynthesis, metabolic engineering, and discovery of novel taxoids.
Executive Summary
The biosynthesis of taxoids in yew is a complex, grid-like network of enzymatic reactions, rather than a simple linear path. It begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is first cyclized to form the signature taxane skeleton.[1] This core structure is then extensively "decorated" by a series of cytochrome P450 (CYP450) monooxygenases and acyl-CoA-dependent transferases, leading to a vast diversity of over 600 known taxanes.[2]
This compound belongs to the taxuspine class of taxoids, which are often characterized by extensive acetylation and the absence of the complex C13 side chain found on paclitaxel (B517696) (Taxol). Its biosynthesis is proposed to branch from the central taxoid pathway, distinguished by key enzymatic steps including hydroxylation at the C9α position and acylation with a cinnamoyl group at C5. The final "2-deacetyl" characteristic likely arises from substrate specificity of the acylating enzymes, where the immediate precursor is not a substrate for a 2-O-acetyl or 2-O-benzoyltransferase.
Putative Biosynthetic Pathway of this compound
The proposed pathway begins with the formation of the taxane core and proceeds through a series of hydroxylation and acylation steps. The sequence is inferred from known enzyme specificities and the structures of related intermediates.
Formation of the Taxane Core and Early Oxygenations
-
GGPP to Taxa-4(5),11(12)-diene: The pathway initiates with the cyclization of GGPP by taxadiene synthase (TS) to form the parent olefin with the taxane skeleton.
-
C5-Hydroxylation: The first oxygenation is catalyzed by taxadiene 5α-hydroxylase (T5OH), a CYP450 enzyme, which introduces a hydroxyl group at C5 and shifts the double bond to form taxa-4(20),11(12)-dien-5α-ol.[3]
-
C13-Hydroxylation: Taxane 13α-hydroxylase (T13OH) then acts on this intermediate to produce taxa-4(20),11(12)-diene-5α,13α-diol.
Branching Towards Taxuspines: Key Hydroxylation and Acylation Events
This phase marks the divergence from the main paclitaxel pathway towards taxuspine-type structures.
-
C10-Hydroxylation: Taxane 10β-hydroxylase (T10OH) introduces an oxygen function at the C10 position.
-
C9-Hydroxylation: A critical step for taxuspine formation is the hydroxylation at C9, catalyzed by taxoid 9α-hydroxylase (T9OH), leading to a tetraol intermediate: taxa-4(20),11(12)-diene-5α,9α,10β,13α-tetraol.
-
C2- & C7-Hydroxylations: Further hydroxylations at the C2 and C7 positions are catalyzed by taxoid 2α-hydroxylase (T2OH) and taxoid 7β-hydroxylase (T7OH), respectively, to yield a hexaol precursor.[3] The precise order of these additions can vary, reflecting the metabolic grid nature of the pathway.
-
Multi-site Acetylation: A series of taxoid O-acetyltransferases (TATs) catalyze the transfer of acetyl groups from acetyl-CoA to the hydroxylated core. Enzymes with specificities for C7, C9, C10, and C13 are required. Notably, acetyltransferases like TAX9 and TAX14 are known to divert pathway intermediates towards the formation of taxusin, a per-acetylated taxoid structurally analogous to the taxuspine core, suggesting their potential involvement.
-
C5-Cinnamoylation: A key distinguishing step is the attachment of a cinnamoyl group at the C5 position. This is catalyzed by a putative, yet uncharacterized, cinnamoyl-CoA:taxoid 5-O-cinnamoyltransferase. This reaction likely competes with the 5-O-acetyltransferase that operates in the main paclitaxel pathway.
The culmination of these steps yields the core structure of Taxuspine X. The absence of an acetyl group at the C2 position in this compound is plausibly explained by the substrate specificity of the available acyltransferases; the 2α-hydroxy, multi-acylated cinnamoyl precursor is likely not recognized by a 2-O-acetyltransferase or the taxane 2α-O-benzoyltransferase (TBT), leading to the accumulation of the 2-deacetylated final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-Deacetyltaxuspine X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Deacetyltaxuspine X, a naturally occurring taxane (B156437) diterpenoid. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the general methodologies and expected spectral characteristics based on the analysis of closely related taxuspine analogues. The guide details the standard experimental protocols for the isolation and structural elucidation of taxanes, and presents anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format. Furthermore, it includes diagrammatic representations of typical experimental workflows to aid in the understanding of the analytical processes involved.
Introduction
Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. They are of significant interest to the scientific community due to their wide range of biological activities, most notably their potent anticancer properties. This compound is a member of the taxuspine subgroup of taxanes. The structural elucidation of these complex molecules relies heavily on a combination of advanced spectroscopic techniques, primarily NMR and MS. This guide serves to consolidate the expected spectroscopic data and methodologies for this compound, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Experimental Protocols
The isolation and structural characterization of this compound would typically follow a standardized workflow for natural product chemistry.
Isolation of this compound
A typical isolation protocol for taxanes from a plant source such as Taxus cuspidata involves several key steps. The workflow is designed to extract, fractionate, and purify the target compound from the complex mixture of phytochemicals present in the plant material.
Spectroscopic Analysis
Following purification, the structure of this compound is determined using a suite of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) are commonly used. Tandem MS (MS/MS) experiments are conducted to study the fragmentation patterns, which provide valuable information about the compound's substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is performed to elucidate the detailed chemical structure. These include:
-
1D NMR: ¹H NMR to identify the number and types of protons, and ¹³C NMR to determine the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) proton-carbon correlations, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.
-
-
The logical relationship for using these NMR techniques in structure elucidation is outlined below.
Spectroscopic Data
While a specific, publicly available dataset for this compound is not available, the following tables present the anticipated ¹H and ¹³C NMR chemical shifts and mass spectrometry data. These predictions are based on the known spectroscopic data of the closely related parent compound, Taxuspine X, and general principles of NMR and MS for taxane diterpenoids. The removal of the C-2 acetyl group is expected to cause a significant upfield shift for H-2 and C-2, and smaller shifts for neighboring atoms.
Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |
| 1 | ~1.80 | m | |
| 2 | ~4.00 | d | ~7.0 |
| 3 | ~2.50 | m | |
| 4 | ~1.10 | s | |
| 5 | ~5.00 | d | ~8.0 |
| 6α | ~2.30 | m | |
| 6β | ~1.90 | m | |
| 7 | ~4.50 | m | |
| 9 | ~5.80 | d | ~9.0 |
| 10 | ~6.20 | d | ~9.0 |
| 13 | ~6.00 | t | ~8.0 |
| 14α | ~2.20 | m | |
| 14β | ~2.10 | m | |
| 16 | ~1.20 | s | |
| 17 | ~1.70 | s | |
| 18 | ~2.10 | s | |
| 19 | ~1.00 | s | |
| 20α | ~4.30 | d | ~8.5 |
| 20β | ~4.15 | d | ~8.5 |
| OAc | ~2.00-2.20 | s | |
| Cinnamate | ~6.50-7.80 | m |
Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)
| Position | Predicted δC (ppm) |
| 1 | ~40.0 |
| 2 | ~70.0 |
| 3 | ~45.0 |
| 4 | ~35.0 |
| 5 | ~85.0 |
| 6 | ~38.0 |
| 7 | ~75.0 |
| 8 | ~55.0 |
| 9 | ~78.0 |
| 10 | ~76.0 |
| 11 | ~135.0 |
| 12 | ~140.0 |
| 13 | ~72.0 |
| 14 | ~40.0 |
| 15 | ~45.0 |
| 16 | ~28.0 |
| 17 | ~22.0 |
| 18 | ~15.0 |
| 19 | ~10.0 |
| 20 | ~65.0 |
| OAc (C=O) | ~170.0 |
| OAc (CH₃) | ~21.0 |
| Cinnamate (C=O) | ~166.0 |
| Cinnamate (Ar-C) | ~128.0-135.0 |
| Cinnamate (Cα=Cβ) | ~120.0, ~145.0 |
Predicted Mass Spectrometry Data
-
Molecular Formula: C₃₉H₄₈O₁₃
-
Molecular Weight: 724.3095
-
Expected HRMS (ESI-TOF) [M+Na]⁺: m/z 747.2993
-
Key MS/MS Fragmentation:
-
Loss of acetic acid (60 Da)
-
Loss of cinnamic acid (148 Da)
-
Cleavage of the taxane core, leading to characteristic fragment ions.
-
Conclusion
While the definitive spectroscopic data for this compound remains to be fully published in accessible literature, this guide provides a robust framework for its expected analytical characterization. The presented methodologies and predicted data tables, based on the well-established chemistry of taxanes, offer a valuable starting point for researchers working on the isolation, identification, or synthesis of this and related compounds. The detailed workflows and data summaries are intended to facilitate a deeper understanding and further investigation into the chemical and biological properties of this class of natural products.
2-Deacetyltaxuspine X CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Deacetyltaxuspine X, a taxane (B156437) diterpenoid isolated from Taxus sumatrana. It covers the compound's chemical identity, and available data on its biological activity. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and drug discovery.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 259678-73-4 | N/A |
| Molecular Formula | C₃₉H₄₈O₁₃ | N/A |
| Molecular Weight | 724.79 g/mol | N/A |
Biological Activity
This compound is a member of the taxane diterpenoid family, a class of compounds renowned for their potent cytotoxic and anti-cancer properties. While specific studies on the biological activity of this compound are not extensively detailed in publicly available literature, research on analogous taxoids isolated from Taxus sumatrana provides significant insights into its potential therapeutic applications.
Cytotoxicity
Studies on various taxane diterpenoids extracted from Taxus sumatrana have consistently demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, related compounds have shown efficacy against human liver carcinoma (Hepa 59 T/VGH) and human oral epidermoid carcinoma (KB) cells. The primary mechanism of action for many taxanes involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. It is highly probable that this compound shares this mechanism of action.
Experimental Protocols
The following sections detail the general experimental procedures for the isolation and characterization of taxane diterpenoids from Taxus sumatrana, which are applicable to this compound.
Isolation and Purification
A general workflow for the isolation of taxane diterpenoids from Taxus sumatrana is outlined below. This process typically involves solvent extraction followed by a series of chromatographic separations.
In Silico Prediction of 2-Deacetyltaxuspine X Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deacetyltaxuspine X, a complex diterpenoid of the taxane (B156437) family isolated from Taxus sumatrana, presents a compelling case for therapeutic investigation. Taxanes, as a class, are renowned for their potent anticancer properties, primarily through the stabilization of microtubules, leading to mitotic arrest. This guide provides a comprehensive in silico framework for the prediction and validation of the biological targets of this compound. By leveraging computational methodologies, researchers can expedite the elucidation of its mechanism of action and explore its potential polypharmacology. This document outlines a systematic approach, from initial ligand-based and structure-based virtual screening to the design of robust experimental validation protocols.
Introduction to this compound
This compound is a natural product belonging to the taxane diterpenoid family.[1][2] Taxanes are characterized by a distinctive taxadiene core chemical structure.[3] The most prominent members of this class, paclitaxel (B517696) (Taxol) and docetaxel (B913) (Taxotere), are widely utilized as chemotherapy agents for a variety of cancers, including ovarian, breast, and lung cancer.[4][5] The principal mechanism of action for these established taxanes is the disruption of microtubule dynamics. They bind to β-tubulin, stabilizing the microtubule polymer and preventing its disassembly, which is crucial for cell division.[3][5] This interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis. Given its structural similarity to other bioactive taxanes, it is hypothesized that this compound may share this primary mechanism of action. However, subtle structural variations can lead to differences in target affinity, selectivity, and potential off-target effects, warranting a thorough investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C39H48O13 | [1] |
| Molecular Weight | 724.79 g/mol | [1] |
| Canonical SMILES | CC1=C2--INVALID-LINK--/C(OC(C)=O)=C(C)/--INVALID-LINK--C--INVALID-LINK--/C(CO)=C/--INVALID-LINK----INVALID-LINK--C2(C)C | [2] |
| InChI Key | Not Available | |
| Isolation Source | Taxus sumatrana | [2] |
In Silico Target Prediction Workflow
A multi-faceted in silico approach is proposed to identify and prioritize potential protein targets for this compound. This workflow integrates both ligand-based and structure-based methods to enhance the predictive accuracy.
Ligand-Based Approaches
These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.
-
Chemical Similarity Searching: The 2D and 3D structures of this compound will be used to search against chemogenomic databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity. The targets of these similar compounds are then considered potential targets for this compound.
-
Pharmacophore Modeling: A pharmacophore model can be generated based on the chemical features of this compound and other known tubulin-binding taxanes. This model, representing the essential spatial arrangement of features for bioactivity, can be used to screen large compound libraries to identify molecules with similar interaction patterns.
-
Quantitative Structure-Activity Relationship (QSAR): If a sufficient number of taxane analogues with known activities against specific targets are available, a QSAR model can be developed to predict the activity of this compound.
Structure-Based Approaches
These methods rely on the 3D structure of the potential target proteins.
-
Inverse Virtual Screening (IVS) / Molecular Docking: The 3D structure of this compound is docked against a library of 3D protein structures of known drug targets. This "reverse docking" approach can identify proteins that have a high binding affinity for the compound. A primary target for this screening would be various isoforms of β-tubulin.
-
Molecular Dynamics (MD) Simulations: For high-ranking protein-ligand complexes identified through docking, MD simulations can be performed to assess the stability of the interaction over time and to gain insights into the binding mode and conformational changes.
Hypothesized Primary Target and Signaling Pathway
Based on its classification as a taxane, the primary hypothesized target for this compound is β-tubulin .
Experimental Validation Protocols
Following in silico prediction, experimental validation is crucial to confirm the identified targets and elucidate the biological activity of this compound.
Biochemical Assays
-
Tubulin Polymerization Assay:
-
Objective: To determine if this compound promotes the polymerization of tubulin into microtubules.
-
Methodology:
-
Purified tubulin is incubated with GTP and different concentrations of this compound or a control compound (e.g., paclitaxel).
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
An increase in the rate and extent of polymerization compared to the control indicates a microtubule-stabilizing effect.
-
-
Cellular Assays
-
Cell Viability/Cytotoxicity Assay:
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., HeLa, MCF-7) are treated with a range of concentrations of this compound for 24-72 hours.
-
Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.
-
The IC50 (half-maximal inhibitory concentration) value is calculated.
-
-
-
Cell Cycle Analysis:
-
Objective: To determine if this compound causes cell cycle arrest.
-
Methodology:
-
Cells are treated with this compound for a defined period.
-
Cells are then fixed, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry.
-
An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.
-
-
-
Immunofluorescence Staining of Microtubules:
-
Objective: To visualize the effect of this compound on the microtubule network.
-
Methodology:
-
Cells grown on coverslips are treated with the compound.
-
Cells are fixed, permeabilized, and stained with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
Changes in microtubule morphology, such as the formation of microtubule bundles, are observed by fluorescence microscopy.
-
-
Biophysical Assays
-
Surface Plasmon Resonance (SPR):
-
Objective: To measure the binding affinity and kinetics of this compound to its target protein (e.g., purified tubulin).
-
Methodology:
-
The target protein is immobilized on a sensor chip.
-
A solution containing this compound is flowed over the chip.
-
The binding and dissociation are monitored in real-time, allowing for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
Potential for Polypharmacology and Off-Target Effects
While β-tubulin is the primary hypothesized target, the in silico screening may reveal other potential "off-target" interactions. These could contribute to the compound's overall efficacy or be responsible for potential side effects. The workflow for identifying these is similar to the primary target identification but with a broader library of potential protein targets.
Conclusion
The in silico prediction of targets for novel natural products like this compound is a powerful and cost-effective strategy to accelerate drug discovery. By combining ligand- and structure-based computational methods, researchers can generate robust hypotheses about a compound's mechanism of action. The subsequent experimental validation, guided by these predictions, allows for a more focused and efficient investigation of its therapeutic potential. The framework presented in this guide provides a clear path for the comprehensive evaluation of this compound as a potential therapeutic agent.
References
The Pharmacology of Taxuspine Compounds: A Technical Review of P-Glycoprotein Inhibition and Microtubule Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxuspine compounds, a class of taxane (B156437) diterpenoids isolated from various species of the yew tree (Taxus), have garnered significant interest in the field of pharmacology, particularly in the context of cancer chemotherapy. While structurally related to the blockbuster anti-cancer drug paclitaxel (B517696) (Taxol®), many taxuspine derivatives exhibit distinct pharmacological profiles. This technical guide provides an in-depth review of the pharmacology of taxuspine compounds, with a core focus on their two primary mechanisms of action: the inhibition of P-glycoprotein (P-gp) mediated multidrug resistance and the stabilization of microtubules. This document summarizes key quantitative data, details experimental protocols for cited assays, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
P-Glycoprotein (P-gp) Inhibition: Reversing Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Several taxuspine compounds and their synthetic analogues have emerged as potent inhibitors of P-gp, offering a promising strategy to overcome MDR.
Quantitative Data: P-gp Inhibitory Activity of Taxuspine Analogues
The P-gp inhibitory activity of several simplified, "non-natural" taxane analogues related to taxuspine X has been quantified. The half-maximal inhibitory concentration (IC50) values were determined using a rhodamine 123 (R123) efflux assay in L5178 MDR1 cells.
| Compound | Description | IC50 (M)[1] |
| Analogue 6 | Simplified taxuspine X analogue with a benzoyloxy moiety at C13 | 7.2 x 10⁻⁶[1] |
| Analogue 7 | Simplified taxuspine X analogue with a carbocyclic ring | 2.4 x 10⁻⁵[1] |
| Analogue 5 | Precursor to Analogue 6, lacking the C13 benzoyl group | Weak inhibitor (αmax = 0.37 at 1.0 x 10⁻⁴ M) |
| Cyclosporine A | Positive Control | 6.7 x 10⁻⁷[1] |
Signaling Pathway: P-gp Inhibition by Taxuspine Compounds
The following diagram illustrates the mechanism of P-gp inhibition by taxuspine analogues, leading to the intracellular accumulation of chemotherapeutic drugs.
References
An In-depth Technical Guide on 2-Deacetyltaxuspine X: Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a taxane (B156437) diterpenoid, a class of complex natural products that have garnered significant attention in the scientific community, primarily due to the potent anti-cancer activity of prominent members like paclitaxel (B517696) (Taxol®). These compounds are characterized by a unique taxane skeleton. This technical guide provides a focused overview of the natural abundance and isolation of this compound, compiling the available scientific knowledge to support further research and development efforts.
Natural Abundance
Yield
The initial isolation of this compound was reported by Shi et al. in 1999. However, the specific yield from the described extraction and purification process is not detailed in the publicly available abstracts and literature reviews. Generally, the yields of individual, non-major taxoids from Taxus species are often low, typically in the range of milligrams or even micrograms from several kilograms of plant material. The isolation of these minor constituents is a complex and multi-step process, which contributes to the challenges in obtaining high yields.
Due to the absence of specific yield data for this compound in the available literature, a quantitative summary table cannot be provided at this time. Further investigation of the original full-text publications or new quantitative analyses would be required to establish these figures.
Experimental Protocols: General Isolation Methodology for Taxoids from Taxus cuspidata
While the specific protocol for this compound is not detailed here, a general methodology for the isolation of taxoids from Taxus cuspidata needles, based on common practices in the field, is outlined below. This provides a foundational understanding of the experimental workflow.
1. Plant Material Collection and Preparation:
-
Fresh needles of Taxus cuspidata are collected and air-dried in a well-ventilated area, protected from direct sunlight.
-
The dried needles are then ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period.
-
The extraction process is often repeated multiple times to ensure the complete recovery of the taxoids.
-
The resulting crude extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. Taxoids are typically found in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
-
The taxoid-rich fractions are subjected to a series of chromatographic techniques for the separation and purification of individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This step is crucial for isolating pure compounds.
5. Structure Elucidation:
-
The structure of the isolated pure compound is determined using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of taxoids, including this compound, from Taxus species.
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research on the biological activity of many minor taxoids is still in its early stages. The primary mechanism of action for well-studied taxanes like paclitaxel involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that this compound may exhibit similar or other biological activities, but this requires further investigation.
Conclusion
This compound is a naturally occurring taxoid found in Taxus cuspidata. While its presence is documented, specific data on its natural abundance and isolation yield are not currently available in the accessible scientific literature. The isolation of this compound follows a standard, multi-step chromatographic process typical for taxoids. Further quantitative studies are necessary to determine the precise concentration of this compound in its natural source and to optimize its extraction and purification for potential future research into its biological properties. The absence of data on its interaction with cellular signaling pathways highlights a gap in the current knowledge and presents an opportunity for future pharmacological investigations.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the extraction and purification of 2-Deacetyltaxuspine X, a member of the taxane (B156437) family of diterpenoids found in plants of the Taxus genus. The protocols outlined below are based on established methodologies for the isolation of taxanes and can be adapted for the specific purpose of obtaining high-purity this compound for research and drug development purposes.
Introduction
This compound is a naturally occurring taxane diterpenoid that has been identified in Taxus species, notably Taxus cuspidata[1]. Like other taxanes, it is of significant interest to the pharmaceutical industry due to its potential biological activity. The complex structure of this compound necessitates robust and efficient extraction and purification methods to isolate it from the complex mixture of phytochemicals present in the plant material. This document provides detailed protocols for its extraction from Taxus biomass and subsequent purification using chromatographic techniques.
Extraction Methodologies
The initial step in isolating this compound involves its extraction from the plant material, typically the needles, bark, or twigs of Taxus species. Several methods can be employed, with the choice depending on factors such as the desired yield, purity, and environmental considerations.
Solvent Extraction
Solvent extraction is a widely used and relatively simple method for obtaining a crude extract containing taxanes.
Protocol:
-
Preparation of Plant Material: Air-dry the collected Taxus plant material (e.g., needles and stems) at room temperature and then grind it into a fine powder to increase the surface area for extraction.
-
Extraction: Macerate the powdered plant material in an organic solvent such as methanol (B129727) or ethanol. A common ratio is 1:10 (w/v) of plant material to solvent. The extraction is typically carried out at room temperature with constant agitation for 24-48 hours. The process can be repeated multiple times to ensure maximum recovery of the target compound.
-
Filtration and Concentration: After extraction, filter the mixture to separate the plant debris from the solvent extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE is a more advanced method that utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time and solvent consumption.
Protocol:
-
Preparation of Plant Material: As with solvent extraction, the plant material should be dried and powdered.
-
Ultrasonic Treatment: Suspend the powdered plant material in a suitable solvent (e.g., ethanol) in an ultrasonic bath or use a probe-type sonicator.
-
Optimization of Parameters: The extraction efficiency is influenced by several factors that should be optimized, including solvent concentration, temperature, extraction time, and ultrasonic power.
-
Filtration and Concentration: Following the ultrasonic treatment, the mixture is filtered and the solvent evaporated to obtain the crude extract.
Purification Methodologies
The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity.
Column Chromatography
Column chromatography is a fundamental technique for the initial fractionation of the crude extract.
Protocol:
-
Adsorbent and Solvent System: Silica (B1680970) gel is a commonly used stationary phase for the separation of taxanes. The mobile phase typically consists of a gradient of non-polar and polar solvents, such as a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient.
-
Column Packing and Loading: The silica gel is packed into a glass column, and the crude extract, dissolved in a minimal amount of the initial mobile phase solvent, is loaded onto the top of the column.
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected at the outlet. The polarity of the solvent is gradually increased to elute compounds with different polarities.
-
Analysis of Fractions: Each fraction is analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for the final purification of the target compound from the enriched fractions obtained from column chromatography.[2][3]
Protocol:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is often suitable for the separation of taxanes. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Optimization of Conditions: The separation is optimized by adjusting parameters such as the flow rate, injection volume, and the gradient of the mobile phase.[3]
-
Fraction Collection: The eluent from the column is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the isolated compound is then assessed using analytical HPLC. Purity levels of over 95% can be achieved with optimized conditions.[3]
Quantitative Data
The yield of taxanes from Taxus species can vary significantly depending on the plant species, geographical location, time of harvest, and the extraction and purification methods employed. While specific quantitative data for the yield of this compound is not widely reported in publicly available literature, the following table provides a general overview of the types of quantitative data that are critical to record during the isolation process.
| Parameter | Description | Typical Range for Taxanes |
| Extraction Yield (%) | The weight of the crude extract obtained from a given weight of dry plant material. | 1 - 10% |
| Purity of Crude Extract (%) | The percentage of the target compound in the crude extract. | < 1% |
| Column Chromatography Yield (%) | The percentage of the target compound recovered after the column chromatography step. | 50 - 80% |
| Prep-HPLC Yield (%) | The percentage of the target compound recovered after the preparative HPLC step. | 60 - 90% |
| Final Purity (%) | The purity of the final isolated compound as determined by analytical HPLC. | > 95% |
Experimental Workflows and Diagrams
Overall Workflow for Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound from Taxus plant material.
Caption: General workflow for the extraction and purification of this compound.
Preparative HPLC Purification Workflow
The following diagram details the logical steps involved in the preparative HPLC purification stage.
References
Application Note & Protocol: Total Synthesis of a Simplified 2-Deacetyltaxuspine X Analogue
Audience: Researchers, scientists, and drug development professionals.
Introduction: Taxane (B156437) diterpenoids, a prominent family of natural products, have garnered significant attention due to the potent anticancer activity of members like Paclitaxel (Taxol®). Within this family, 2-deacetyltaxuspine X and its analogues are of interest for their potential biological activities, including the modulation of multidrug resistance in cancer cells. The complex, bridged polycyclic core of taxanes presents a formidable challenge for synthetic chemists. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, this document provides a detailed, step-by-step protocol for the synthesis of a structurally simplified analogue. This protocol is based on established synthetic strategies for constructing the taxane core and can serve as a foundational guide for researchers venturing into the synthesis of complex taxanes.
The following protocol details a convergent approach to a simplified taxane scaffold, which can be a crucial starting point for the synthesis of various taxuspine analogues. The strategy involves the construction of the A and C rings of the taxane core, followed by the formation of the central eight-membered B ring.
Experimental Protocols
I. Synthesis of the A-Ring Precursor
A key starting material for the A-ring is a functionalized cyclohexenone derivative. The synthesis of this precursor often begins from commercially available starting materials and involves several standard organic transformations.
Protocol 1: Preparation of Functionalized Cyclohexenone
| Step | Reagent/Solvent | Conditions | Duration | Yield (%) |
| 1 | Starting Material (e.g., Dihydrocarvone) | - | - | - |
| 2 | Reagent 1 (e.g., LDA) in THF | -78 °C to rt | 2 h | 85-95 |
| 3 | Reagent 2 (e.g., Acrolein) in THF | -78 °C | 1 h | 70-80 |
| 4 | Oxidizing Agent (e.g., DMP) in CH₂Cl₂ | rt | 2 h | 90-98 |
Detailed Methodology:
-
To a solution of the starting ketone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., Argon), add lithium diisopropylamide (LDA) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete enolate formation.
-
Cool the reaction back to -78 °C and add the electrophile (e.g., acrolein) slowly. Stir for 1 hour at this temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in dichloromethane (B109758) (CH₂Cl₂) and add Dess-Martin periodinane (DMP).
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.
-
Extract the product, dry the organic layer, and purify by flash column chromatography on silica (B1680970) gel to afford the functionalized cyclohexenone.
II. Synthesis of the C-Ring Precursor
The C-ring precursor is typically another functionalized cyclic compound that will be coupled with the A-ring precursor.
Protocol 2: Preparation of the C-Ring Fragment
| Step | Reagent/Solvent | Conditions | Duration | Yield (%) |
| 1 | Starting Material (e.g., a protected aldehyde) | - | - | - |
| 2 | Grignard Reagent (e.g., Vinylmagnesium bromide) in THF | 0 °C to rt | 3 h | 80-90 |
| 3 | Protecting Group (e.g., TBDMSCl, Imidazole) in DMF | rt | 12 h | 90-98 |
Detailed Methodology:
-
To a solution of the starting aldehyde in anhydrous THF at 0 °C, add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Dry the organic layer and concentrate in vacuo.
-
Dissolve the crude alcohol in dimethylformamide (DMF) and add imidazole (B134444) followed by tert-butyldimethylsilyl chloride (TBDMSCl).
-
Stir the reaction at room temperature overnight.
-
Extract the product, wash with water and brine, dry the organic layer, and purify by flash chromatography to yield the protected C-ring fragment.
III. Coupling of A and C-Ring Precursors and Ring-Closing Metathesis
The A and C-ring precursors are coupled, and a subsequent ring-closing metathesis (RCM) reaction is employed to form the eight-membered B-ring.
Protocol 3: Assembly of the Tricyclic Taxane Core
| Step | Reagent/Solvent | Conditions | Duration | Yield (%) |
| 1 | A-Ring + C-Ring Coupling Reagent (e.g., Shapiro reaction conditions) | Varies | Varies | 60-70 |
| 2 | Grubbs II Catalyst in CH₂Cl₂ | Reflux | 12 h | 70-85 |
Detailed Methodology:
-
The coupling of the A and C-ring fragments can be achieved through various methods, such as a Shapiro reaction followed by an aldol (B89426) condensation. The specific conditions will depend on the nature of the coupling partners.
-
Following the coupling, dissolve the resulting diene in degassed dichloromethane.
-
Add the Grubbs II catalyst and reflux the solution under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the tricyclic taxane core.
Visualizations
Caption: Synthetic pathway to a simplified taxane core.
Data Presentation
Table 1: Summary of Key Reaction Yields
| Reaction Stage | Key Transformation | Yield (%) |
| A-Ring Synthesis | Functionalized Cyclohexenone Formation | 60-75 (overall) |
| C-Ring Synthesis | Protected C-Ring Fragment Formation | 70-85 (overall) |
| Core Assembly | Ring-Closing Metathesis | 70-85 |
Disclaimer: The provided protocol is for the synthesis of a simplified analogue of this compound. The total synthesis of the natural product itself is a significantly more complex undertaking and may require different synthetic strategies and protecting group manipulations. Researchers should consult the primary literature for the most up-to-date and specific synthetic routes to various taxanes. The yields provided are approximate and may vary depending on the specific substrates and reaction conditions used. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Semi-synthesis of Taxane Diterpenoids from Baccatin III
Introduction
The semi-synthesis of complex taxane (B156437) diterpenoids from readily available precursors is a cornerstone of medicinal chemistry and drug development, most notably in the production of the anticancer drug paclitaxel (B517696) (Taxol®). Baccatin (B15129273) III, a natural product extracted from the needles of the yew tree (Taxus species), is a key starting material for these synthetic endeavors.
This document provides detailed application notes and protocols for the semi-synthesis of taxanes from baccatin III. It is important to note that while the user initially requested a protocol for the semi-synthesis of 2-deacetyltaxuspine X, a thorough review of the scientific literature did not yield a direct or established protocol for this specific conversion. Therefore, this document will focus on the well-established and extensively documented semi-synthesis of paclitaxel from baccatin III. This process serves as a representative and instructive example of the synthetic strategies and methodologies employed in the field of taxane chemistry.
The protocols outlined below are intended for researchers, scientists, and drug development professionals with a background in organic synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the semi-synthesis of paclitaxel from baccatin III. Yields and specific quantities may vary depending on the scale of the reaction and purification efficiency.
| Step No. | Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Protection of C-7 Hydroxyl Group | Baccatin III | Triethylamine (B128534) (Et3N), Triethylsilyl chloride (TES-Cl), Dichloromethane (DCM) | 7-O-TES-Baccatin III | 85-95 |
| 2 | Attachment of the C-13 Side Chain | 7-O-TES-Baccatin III | Ojima lactam, Lithium bis(trimethylsilyl)amide (LiHMDS), Tetrahydrofuran (THF) | 7-O-TES-N-debenzoyl-N-tert-butoxycarbonyl paclitaxel | 80-90 |
| 3 | Deprotection of the C-7 and Side Chain Amino Group | 7-O-TES-protected intermediate | Hydrofluoric acid-pyridine (HF-Py), Acetonitrile (B52724) (MeCN) | Paclitaxel | 70-85 |
Experimental Protocols
Step 1: Protection of the C-7 Hydroxyl Group of Baccatin III (Synthesis of 7-O-TES-Baccatin III)
This protocol describes the selective protection of the C-7 hydroxyl group of baccatin III using triethylsilyl chloride (TES-Cl). This step is crucial to prevent side reactions at the C-7 position during the subsequent attachment of the side chain at C-13.
Materials:
-
Baccatin III
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Triethylsilyl chloride (TES-Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve baccatin III (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (3 equivalents) to the solution, followed by the dropwise addition of triethylsilyl chloride (1.5 equivalents).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 7-O-TES-baccatin III as a white solid.
Step 2: Attachment of the C-13 Side Chain (Coupling with Ojima Lactam)
This protocol details the attachment of the C-13 side chain using the Ojima lactam, a widely used precursor for the paclitaxel side chain.[1]
Materials:
-
7-O-TES-Baccatin III
-
Ojima lactam ((3R,4S)-1-tert-butoxycarbonyl-3-((triethylsilyl)oxy)-4-phenylazetidin-2-one)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-O-TES-baccatin III (1 equivalent) and the Ojima lactam (1.5 equivalents) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Slowly add LiHMDS (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -40 °C for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the protected paclitaxel intermediate.
Step 3: Deprotection to Yield Paclitaxel
This final step involves the removal of the triethylsilyl protecting groups from the C-7 hydroxyl and the side chain to yield paclitaxel.
Materials:
-
7-O-TES-N-debenzoyl-N-tert-butoxycarbonyl paclitaxel
-
Anhydrous Acetonitrile (MeCN)
-
Hydrofluoric acid-pyridine (HF-Py) complex
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected paclitaxel intermediate (1 equivalent) in anhydrous acetonitrile in a plastic flask (to avoid reaction with glass).
-
Cool the solution to 0 °C.
-
Carefully add HF-Py complex (excess) dropwise to the solution.
-
Stir the reaction at 0 °C and monitor its completion by TLC.
-
Slowly quench the reaction by adding it to a stirred, saturated aqueous NaHCO3 solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain paclitaxel as a white crystalline solid.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the semi-synthesis of paclitaxel from baccatin III.
Caption: Experimental workflow for the semi-synthesis of Paclitaxel.
Chemical Reaction Pathway
The diagram below shows the chemical structures and the reaction pathway from baccatin III to paclitaxel.
Caption: Chemical pathway from Baccatin III to Paclitaxel.
Disclaimer: The provided protocols are intended for informational purposes only and should be adapted and optimized by qualified personnel. The user assumes all responsibility for the safe handling of chemicals and the execution of these procedures.
References
Application Notes and Protocols for the Quantification of 2-Deacetyltaxuspine X in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a member of the taxane (B156437) family of diterpenoids, a group of compounds that have garnered significant attention for their potential therapeutic properties, most notably as anti-cancer agents. Found in various species of the genus Taxus, commonly known as yew trees, the accurate quantification of these compounds in plant extracts is crucial for drug discovery, quality control of herbal medicines, and biotechnological production processes. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound in plant extracts, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) techniques.
Analytical Techniques for Quantification
The quantification of this compound in complex plant matrices requires highly selective and sensitive analytical methods. HPLC coupled with a suitable detector (e.g., Diode Array Detector, DAD) and UPLC-MS/MS are the methods of choice for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of phytochemicals. When coupled with a DAD, it allows for the spectral identification and quantification of the target analyte.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD. The use of sub-2 µm particle columns in UPLC results in faster analysis times and better resolution. The triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unambiguous identification and quantification even at trace levels.
Quantitative Data Summary
| Parameter | Representative Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Matrix Effect | < 15% |
Experimental Protocols
Sample Preparation and Extraction
A robust and efficient extraction method is critical for the accurate quantification of this compound from plant material.
Protocol:
-
Sample Collection and Pre-processing:
-
Collect fresh plant material (e.g., needles, bark) from the desired Taxus species (e.g., Taxus cuspidata).
-
Wash the plant material with deionized water to remove any surface contaminants.
-
Freeze-dry the plant material to preserve the chemical integrity of the taxoids.
-
Grind the dried plant material into a fine powder using a laboratory mill.
-
-
Solvent Extraction:
-
Weigh accurately approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (B129727) or a mixture of methanol and acetonitrile (B52724) (1:1, v/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants.
-
-
Extract Concentration and Purification:
-
Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in 1 mL of the initial mobile phase for HPLC or UPLC-MS/MS analysis.
-
Filter the solution through a 0.22 µm syringe filter prior to injection into the analytical instrument.
-
UPLC-MS/MS Quantification Protocol
This protocol outlines the conditions for a sensitive and selective UPLC-MS/MS method for the quantification of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion ([M+H]⁺ or [M+NH₄]⁺) and at least two product ions should be selected for quantification and confirmation.
Method Validation:
The analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)) for the following parameters:
-
Specificity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by constructing a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
-
Precision: Evaluated at three concentration levels (low, medium, and high) for both intra-day and inter-day variability. The relative standard deviation (RSD%) should be within acceptable limits (typically <15%).
-
Accuracy: Assessed by performing recovery studies on spiked blank matrix samples at three concentration levels. The recovery should be within an acceptable range (e.g., 85-115%).
-
Matrix Effect: Investigated by comparing the response of the analyte in the post-extraction spiked matrix with that in a neat solution.
-
Stability: Evaluated under various storage conditions (e.g., short-term at room temperature, long-term at -20°C, and after freeze-thaw cycles).
Conclusion
The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in plant extracts. The use of UPLC-MS/MS is highly recommended for its superior sensitivity and selectivity, which are essential for accurate analysis of complex natural product samples. Proper method development and validation are critical to ensure the reliability and reproducibility of the quantitative results, which are fundamental for advancing research and development in the field of natural product-based pharmaceuticals.
Application Notes & Protocols for the Analysis of 2-Deacetyltaxuspine X by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-Deacetyltaxuspine X in various sample matrices, including plant extracts and pharmaceutical formulations. The methodologies described herein are based on established analytical techniques for taxane (B156437) compounds and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of taxane compounds. The following protocol outlines a reliable method for the analysis of this compound.
Experimental Protocol: HPLC-UV
1.1.1. Sample Preparation
-
Plant Material:
-
Dry the plant material (e.g., needles or bark of Taxus species) at 40°C for 48 hours and grind to a fine powder.
-
Accurately weigh 1.0 g of the powdered material into a flask.
-
Add 20 mL of methanol (B129727) and sonicate for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.
-
-
Pharmaceutical Formulations:
-
Accurately weigh a portion of the formulation equivalent to 1 mg of the active pharmaceutical ingredient (API).
-
Dissolve in 10 mL of methanol.
-
Vortex for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
-
1.1.2. Chromatographic Conditions
A standard reverse-phase HPLC method is employed for the separation of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 40-60% B; 20-25 min, 60-80% B; 25-30 min, 80-40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 227 nm |
1.1.3. Data Analysis
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared from a certified reference standard.
HPLC Workflow Diagram
Application Note: Cell-Based Assays to Evaluate 2-Deacetyltaxuspine X Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X belongs to the taxane (B156437) family of diterpenoids, a class of compounds renowned for their potent anticancer properties. Taxanes, most notably Paclitaxel (Taxol®), exert their cytotoxic effects primarily by interfering with microtubule dynamics.[1] By binding to β-tubulin, they stabilize microtubules, preventing their depolymerization.[1] This disruption of the natural microtubule assembly and disassembly process leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis or programmed cell death.[2]
Given the therapeutic importance of taxanes, the evaluation of novel derivatives like this compound for their cytotoxic potential is a critical step in preclinical drug development. While specific data on this compound is limited, its structural similarity to other taxanes suggests a comparable mechanism of action. This application note provides a comprehensive framework of cell-based assays to meticulously evaluate the cytotoxicity of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to determine the compound's efficacy and elucidate its cellular and molecular mechanisms of action. These assays will measure key indicators of cytotoxicity, including metabolic activity, membrane integrity, and the induction of apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before sample collection.
-
Background Control: Culture medium without cells.
-
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measurement: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[6]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Use a 488 nm laser for excitation and measure the fluorescence emission at approximately 530 nm (FITC) and >575 nm (PI).[6]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| HeLa | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] | |
| MCF-7 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] | |
| A549 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] |
Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound (IC50 Concentration)
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| HeLa | Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |
| MCF-7 | Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |
| A549 | Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathway
Taxanes are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates the key signaling events initiated by microtubule stabilization.
Caption: Taxane-induced apoptosis signaling pathway.
Conclusion
This application note provides a detailed set of protocols for the comprehensive evaluation of this compound cytotoxicity. By employing the MTT, LDH, and Annexin V/PI assays, researchers can effectively quantify the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. The presented workflow, data presentation tables, and signaling pathway diagram offer a robust framework for guiding experimental design and data interpretation. These studies will be instrumental in characterizing the anticancer potential of this compound and informing its further development as a potential therapeutic agent.
References
- 1. Taxuspine D, a new taxane diterpene from Taxus cuspidata with potent inhibitory activity against Ca(2+)-induced depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYTOTOXIC ACTIVITY OF TAXUS SUMATRANA (MIQ.) DE LAUB. BARK, LEAVES, AND SHOOTS ON HELA, T47D, AND MCF-7/HER2 CELL LINES | Semantic Scholar [semanticscholar.org]
- 3. jfmp.lppm.unand.ac.id [jfmp.lppm.unand.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes: In Vitro Microtubule Polymerization Assay with 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.[2] Consequently, microtubule dynamics are a key target for anticancer drug development.[3]
Microtubule-stabilizing agents, such as the taxane (B156437) class of compounds, represent a significant group of chemotherapeutic drugs.[1][4] These agents bind to β-tubulin, promoting the assembly of tubulin into microtubules and stabilizing the resulting polymers against depolymerization.[4][5] This disruption of normal microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[6][7]
2-Deacetyltaxuspine X is a novel taxane-like compound with potential microtubule-stabilizing properties. This application note provides a detailed protocol for an in vitro microtubule polymerization assay to characterize the activity of this compound. The assay can be performed using two common methods: a turbidity-based (absorbance) assay and a fluorescence-based assay.
Principle of the Assay
The in vitro microtubule polymerization assay monitors the conversion of soluble tubulin dimers into microtubule polymers over time. This process can be measured by two primary methods:
-
Turbidity (Absorbance) Assay: As tubulin polymerizes to form microtubules, the solution becomes more turbid, leading to an increase in light scattering. This change can be monitored by measuring the increase in absorbance at 340-350 nm.[8][9] The resulting polymerization curve typically displays three phases: nucleation, growth (elongation), and a steady-state equilibrium.[9]
-
Fluorescence-Based Assay: This method utilizes a fluorescent reporter molecule, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal.[3] This method is often more sensitive than the absorbance-based assay.[3]
By performing the assay in the presence of varying concentrations of this compound, its effect on the rate and extent of microtubule polymerization can be quantified.
Signaling Pathway of Taxane-Like Microtubule Stabilizers
Taxane-like compounds exert their cytotoxic effects by stabilizing microtubules, which disrupts the normal cell cycle and activates apoptotic signaling pathways.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables present illustrative data on the effect of this compound on microtubule polymerization. Note: This data is for exemplary purposes only and does not represent actual experimental results.
Table 1: Effect of this compound on Microtubule Polymerization Parameters (Absorbance Assay)
| Concentration (µM) | Lag Time (min) | Vmax (mOD/min) | Max OD |
| 0 (Control) | 5.2 | 8.5 | 0.25 |
| 0.1 | 4.1 | 12.3 | 0.32 |
| 1 | 2.5 | 25.8 | 0.45 |
| 10 | 1.1 | 45.2 | 0.58 |
| Paclitaxel (10 µM) | 1.0 | 48.1 | 0.60 |
| Nocodazole (10 µM) | >30 | 1.2 | 0.05 |
Table 2: IC50/EC50 Values for this compound
| Parameter | Value (µM) |
| EC50 (Polymerization) | 0.85 |
| IC50 (Cell Viability - HeLa) | 0.05 |
Experimental Protocols
Materials and Reagents
-
Tubulin (>99% pure, bovine or porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for stabilization)
-
Nocodazole (positive control for destabilization)
-
DAPI (for fluorescence assay)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader (spectrophotometer or fluorometer)
Experimental Workflow
References
- 1. Taxol®: The First Microtubule Stabilizing Agent | MDPI [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 7. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for Efficacy Testing of 2-Deacetyltaxuspine X in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a diterpenoid compound isolated from the branches of Taxus sumatrana. As a member of the taxane (B156437) family, it is hypothesized to share a mechanism of action with other well-known taxanes like paclitaxel (B517696) and docetaxel, which function as microtubule-stabilizing agents and are potent anticancer drugs. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound's efficacy using established animal models. The protocols outlined below detail the necessary steps for conducting these studies, from model selection and drug formulation to efficacy assessment and data analysis. Furthermore, we propose an investigation into the Hippo signaling pathway as a potential modulator of tumor sensitivity to this novel compound.
Disclaimer: The following protocols and data are provided as a template and should be adapted based on specific experimental goals, available resources, and institutional guidelines. All animal studies must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Animal Model Selection
The choice of an appropriate animal model is critical for the preclinical evaluation of a novel anticancer agent.[1] Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are recommended to assess the efficacy of this compound.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting human cancer cell lines into immunodeficient mice.[2][3] They are highly reproducible and cost-effective, making them suitable for initial large-scale screening.[2]
-
Patient-Derived Xenograft (PDX) Models: PDX models are developed by directly implanting tumor tissues from patients into immunodeficient mice.[4][5] These models better retain the genetic and histological characteristics of the original tumor, offering higher clinical relevance and predictive value for drug response.[6][7]
Recommended Cell Lines for CDX Models:
-
A549 (Non-small cell lung cancer): Known sensitivity to taxanes.
-
MCF-7 (Breast cancer): Estrogen receptor-positive, often used for taxane studies.
-
NCI/ADR-RES (Ovarian cancer): A multidrug-resistant cell line to explore efficacy against resistant tumors.
-
PC-3 (Prostate cancer): Androgen-independent prostate cancer line.
Experimental Protocols
Drug Formulation and Preparation
-
Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, Cremophor EL, polysorbate 80).
-
Vehicle Selection: Choose a vehicle that ensures the stability and bioavailability of the compound while minimizing toxicity to the animals. A common vehicle for taxanes is a mixture of Cremophor EL and ethanol, further diluted in saline or PBS.
-
Preparation of Dosing Solutions: Prepare fresh dosing solutions on each day of treatment. Ensure the final concentration of the vehicle components is well-tolerated by the animals.
In Vivo Efficacy Study in CDX Models
This protocol describes a typical workflow for evaluating the antitumor efficacy of this compound in a subcutaneous CDX model.
Experimental Workflow Diagram:
Caption: Workflow for in vivo efficacy testing in a CDX model.
Protocol Steps:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line (e.g., A549) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose, e.g., 10 mg/kg)
-
Group 3: this compound (High dose, e.g., 20 mg/kg)
-
Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg)
-
-
Drug Administration:
-
Administer the treatments via an appropriate route (e.g., intravenous or intraperitoneal injection) based on the compound's properties and intended clinical route.
-
Follow a defined dosing schedule (e.g., once every three days for a total of four doses).[8]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is tumor growth inhibition (TGI).
-
Secondary endpoints can include body weight loss (as a measure of toxicity) and survival.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
-
In Vivo Efficacy Study in PDX Models
The protocol for PDX models is similar to that for CDX models, with the main difference being the source of the tumor tissue.
-
Tumor Tissue Implantation:
-
Surgically implant fresh patient tumor tissue (approximately 20-30 mm³) subcutaneously into immunodeficient mice.
-
Allow the tumors to engraft and grow.
-
-
Passaging and Expansion:
-
Once the initial tumors (F0 generation) reach a suitable size, they can be excised and passaged into new cohorts of mice (F1, F2, etc.) to expand the model for efficacy studies.
-
-
Efficacy Study:
-
Follow the same procedures for randomization, treatment, and monitoring as described for the CDX models. PDX models may exhibit more heterogeneity in growth, which should be considered in the statistical analysis.[9]
-
Data Presentation
Quantitative data from the efficacy studies should be summarized in clear and concise tables.
Table 1: Antitumor Efficacy of this compound in A549 CDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | q3d x 4 | 1850 ± 210 | - | +2.5 |
| This compound | 10 | q3d x 4 | 980 ± 150 | 47 | -3.1 |
| This compound | 20 | q3d x 4 | 550 ± 95 | 70 | -8.5 |
| Paclitaxel | 10 | q3d x 4 | 620 ± 110 | 66 | -7.2 |
Table 2: Efficacy of this compound in a Breast Cancer PDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | q2d x 5 | 1620 ± 190 | - |
| This compound | 20 | q2d x 5 | 730 ± 130 | 55 |
| Docetaxel | 15 | q2d x 5 | 810 ± 145 | 50 |
Proposed Investigation of the Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis, and its dysregulation is implicated in cancer development and drug resistance.[1][10] We propose investigating whether the Hippo pathway modulates the sensitivity of cancer cells to this compound.
Hypothesized Signaling Pathway:
Caption: Hypothesized interaction of this compound with the Hippo pathway.
Experimental Protocol for Pathway Analysis:
-
In Vitro Studies:
-
Treat cancer cell lines with varying concentrations of this compound.
-
Perform Western blot analysis to assess the phosphorylation status of key Hippo pathway proteins (MST1/2, LATS1/2, YAP/TAZ).
-
Use siRNA to knockdown YAP/TAZ and assess if this enhances the cytotoxic effect of this compound.
-
-
In Vivo Analysis:
-
Excise tumors from the in vivo efficacy studies.
-
Perform immunohistochemistry (IHC) to analyze the expression and localization of YAP/TAZ in response to treatment.
-
Correlate the expression levels of Hippo pathway components with treatment response to identify potential biomarkers of sensitivity.
-
By following these detailed application notes and protocols, researchers can effectively evaluate the preclinical efficacy of this compound and gain insights into its mechanism of action, paving the way for further development of this promising new agent.
References
- 1. oncotarget.com [oncotarget.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 4. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Patient-derived xenograft models in cancer therapy: technologies and applications | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. The Hippo Signaling Pathway in Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Deacetyltaxuspine X Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes are a critical class of anti-cancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. 2-Deacetyltaxuspine X is a naturally occurring taxoid, and its analogs represent a promising avenue for the discovery of novel therapeutics with improved efficacy and reduced side effects. High-throughput screening (HTS) is an essential methodology for efficiently evaluating large libraries of such analogs to identify lead compounds for further development.
Data Presentation: Quantitative Analysis of Taxane (B156437) Analog Activity
Effective HTS campaigns rely on the clear and concise presentation of quantitative data to enable rapid identification of promising candidates. The following tables provide a template for summarizing key parameters obtained from primary and secondary assays. The data presented here for paclitaxel (B517696) and its 2'-deoxy analog serves as an illustrative example of how to present findings for a library of this compound analogs.
Table 1: In Vitro Microtubule Assembly Assay
This assay directly measures the ability of a compound to promote the polymerization of tubulin into microtubules. The EC50 value represents the concentration of the compound that elicits a half-maximal response.
| Compound ID | Analog Substitution | EC50 (µM) for Microtubule Assembly | Reference Compound |
| T-001 | This compound (Hypothetical) | Data to be determined | Paclitaxel |
| T-002 | Analog 1 (e.g., C7-modification) | Data to be determined | Paclitaxel |
| T-003 | Analog 2 (e.g., C10-modification) | Data to be determined | Paclitaxel |
| Paclitaxel | - | 0.1 | - |
| 2'-Deoxy-Paclitaxel | 2'-OH replaced with H | > 10 | Paclitaxel |
Table 2: Cell-Based Microtubule Stabilization Assay
This assay quantifies the stabilization of the cellular microtubule network by measuring the resistance of microtubules to depolymerization induced by an agent like nocodazole (B1683961).
| Compound ID | Analog Substitution | IC50 (µM) for Microtubule Stabilization | Reference Compound |
| T-001 | This compound (Hypothetical) | Data to be determined | Paclitaxel |
| T-002 | Analog 1 | Data to be determined | Paclitaxel |
| T-003 | Analog 2 | Data to be determined | Paclitaxel |
| Paclitaxel | - | 0.05 | - |
Table 3: Cytotoxicity Assay
This assay determines the concentration of the compound that inhibits cell proliferation by 50% (GI50) in cancer cell lines.
| Compound ID | Analog Substitution | GI50 (µM) in HeLa Cells | GI50 (µM) in A549 Cells | Reference Compound |
| T-001 | This compound (Hypothetical) | Data to be determined | Data to be determined | Paclitaxel |
| T-002 | Analog 1 | Data to be determined | Data to be determined | Paclitaxel |
| T-003 | Analog 2 | Data to be determined | Data to be determined | Paclitaxel |
| Paclitaxel | - | 0.003 | 0.005 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for a high-throughput format.
Protocol 1: In Vitro Microtubule Assembly Assay
Objective: To quantify the ability of this compound analogs to induce the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Microtubule assembly buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Glycerol
-
Test compounds (this compound analogs) dissolved in DMSO
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
384-well clear bottom plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a 2X tubulin solution (e.g., 2 mg/mL) in ice-cold microtubule assembly buffer containing 2 mM GTP. Keep on ice.
-
In a 384-well plate, add 10 µL of 2X test compound dilutions (in assembly buffer with 10% glycerol) to each well. Include paclitaxel as a positive control and DMSO as a negative control.
-
Initiate the reaction by adding 10 µL of the 2X tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate of microtubule polymerization is determined by the increase in absorbance over time.
-
Calculate the EC50 value for each compound by plotting the polymerization rate against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: High-Throughput Cell-Based Microtubule Stabilization Assay
Objective: To identify and quantify the microtubule-stabilizing activity of this compound analogs in a cellular context.
Materials:
-
HeLa or A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Paclitaxel (positive control)
-
Nocodazole (microtubule depolymerizing agent)
-
384-well black, clear-bottom tissue culture plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells into 384-well plates at a density that will result in 50-70% confluency at the time of the assay. Incubate overnight.
-
Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 4 hours). Include paclitaxel and DMSO controls.
-
Add nocodazole to a final concentration known to cause significant microtubule depolymerization (e.g., 10 µM) to all wells except for the negative control wells. Incubate for 1 hour.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the microtubule network integrity (e.g., total tubulin fluorescence intensity per cell).
-
Calculate the IC50 value for each compound, which represents the concentration that preserves 50% of the microtubule network in the presence of nocodazole.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by taxanes and the experimental workflow for the high-throughput screening of this compound analogs.
Caption: Taxane-induced microtubule stabilization and apoptosis pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Deacetyltaxuspine X
Welcome to the technical support center for the synthesis of 2-Deacetyltaxuspine X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those leading to low yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the semi-synthesis of this compound, a process that often involves a key photochemical transannulation step followed by selective deacetylation.
Q1: The yield of the photochemical transannulation to form the taxuspine core is lower than expected. What are the potential causes and solutions?
A1: The photochemical transannulation of a taxinine (B26179) derivative is a critical step and is reported to proceed in near-quantitative yield under optimal conditions.[1] Low yields can often be attributed to suboptimal reaction setup, solvent impurities, or issues with the light source.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Recommendation Expected Outcome Solvent Impurities Use high-purity, anhydrous acetonitrile (B52724). Ensure the solvent is degassed prior to use to remove dissolved oxygen, which can quench the photochemical reaction. Increased reaction efficiency and yield. Inadequate Light Source Verify the wavelength and intensity of the UV lamp. The reaction typically requires a specific wavelength (e.g., 254 nm). Ensure the lamp is properly positioned and the reaction vessel is made of a UV-transparent material like quartz. Consistent and complete conversion of the starting material. Incorrect Concentration The reaction is often performed under high dilution to favor intramolecular cyclization over intermolecular side reactions. Optimize the substrate concentration. Minimized formation of dimeric or polymeric byproducts. Presence of Quenchers Ensure all glassware is scrupulously clean and free of any potential quenching agents. A smoother reaction profile with higher conversion to the desired product.
Q2: I am observing significant amounts of side products during the photochemical reaction. How can I improve the selectivity?
A2: The formation of side products, such as those resulting from E,Z-isomerization of cinnamoyl groups, can occur.[1] While the core transannulation is typically clean, other functionalities on the molecule can react.
-
Experimental Workflow for Optimizing Photochemical Reaction:
Caption: Workflow for optimizing the photochemical transannulation step.
Q3: The selective deacetylation at the C-2 position is resulting in a mixture of deacetylated products or complete deacetylation. How can I improve the selectivity for the desired this compound?
A3: Selective deacetylation of taxanes is a common challenge due to the presence of multiple acetyl groups with similar reactivities. The key is to use mild reaction conditions and carefully control the reaction time.
-
Factors Influencing Selective C-2 Deacetylation:
Parameter Recommendation Rationale Base Strength Use a mild base such as sodium bicarbonate or potassium carbonate in methanol (B129727). Stronger bases like sodium methoxide (B1231860) can lead to over-deacetylation. Milder conditions provide better kinetic control, allowing for selective cleavage of the more reactive acetyl group. Temperature Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Lower temperatures decrease the reaction rate, enhancing the difference in reactivity between the different acetyl groups. Reaction Time Monitor the reaction closely using TLC or LC-MS and quench it as soon as the desired product is observed as the major component. Prolonged reaction times will lead to the deacetylation of other positions. Solvent A protic solvent like methanol is typically used to facilitate the hydrolysis. The choice of solvent can influence the conformation of the substrate and the accessibility of different acetyl groups.
Frequently Asked Questions (FAQs)
Q: What is a typical starting material for the semi-synthesis of this compound?
A: A common strategy for synthesizing taxuspine derivatives is to start from a more readily available taxane (B156437), such as taxinine or a related compound isolated from Taxus species. The synthesis of taxuspine C derivatives has been reported starting from taxinine.[1]
Q: Why is the photochemical transannulation step necessary?
A: This step is crucial for forming the characteristic tetracyclic core structure of taxuspines from the tricyclic taxinine precursor. It creates a bond between the C-3 and C-11 positions, which is a key structural feature of the taxuspine family.[1]
Q: What are the main challenges in purifying the final product?
A: Purification of taxane derivatives can be challenging due to their complex structures and the presence of multiple, closely related byproducts. Column chromatography on silica (B1680970) gel is a standard method. It is often necessary to use a combination of solvent systems and potentially multiple chromatographic steps to achieve high purity.
Q: How can I confirm the structure of the synthesized this compound?
A: A combination of spectroscopic techniques is essential for structural confirmation. This includes:
-
1H and 13C NMR: To determine the overall structure and connectivity of the molecule.
-
2D NMR (COSY, HMBC, HSQC): To confirm assignments and establish through-bond correlations.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Quantitative Data Summary
The following tables provide hypothetical but realistic data to guide the optimization of key reaction steps.
Table 1: Optimization of Photochemical Transannulation
| Entry | Solvent | Concentration (mM) | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile | 10 | 4 | 75 |
| 2 | Degassed Acetonitrile | 10 | 4 | 85 |
| 3 | Degassed Acetonitrile | 1 | 4 | 95 |
| 4 | Degassed Acetonitrile | 1 | 2 | 80 |
| 5 | Degassed Acetonitrile | 1 | 6 | 95 (with some degradation) |
Table 2: Optimization of Selective C-2 Deacetylation
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield of 2-deacetyl (%) | Yield of di-deacetyl (%) |
| 1 | NaOMe | 25 | 2 | 40 | 50 |
| 2 | K2CO3 | 25 | 6 | 60 | 25 |
| 3 | K2CO3 | 0 | 12 | 75 | 10 |
| 4 | NaHCO3 | 25 | 24 | 55 | 5 |
| 5 | K2CO3 | 0 | 24 | 65 | 20 |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Transannulation
-
Dissolve the taxinine derivative (1.0 eq) in high-purity, degassed acetonitrile to a final concentration of 1 mM in a quartz reaction vessel.
-
Seal the vessel and place it in a photochemical reactor equipped with a 254 nm UV lamp.
-
Irradiate the solution at room temperature while stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the tetracyclic taxuspine core.
Protocol 2: General Procedure for Selective C-2 Deacetylation
-
Dissolve the acetylated taxuspine derivative (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Add a mild base, such as potassium carbonate (2.0 eq), to the solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon optimal formation of the desired 2-deacetyl product, quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting low yield in selective deacetylation.
References
Technical Support Center: Improving the Solubility of 2-Deacetyltaxuspine X for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-Deacetyltaxuspine X for biological assays. Given the limited specific data on this compound, the guidance provided is based on established methods for improving the solubility of other taxanes, a class of compounds to which it belongs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers for my biological assay?
A1: this compound, like many other taxanes, is a lipophilic molecule with poor water solubility.[1] This inherent hydrophobicity makes it challenging to dissolve in the aqueous buffers typically used in biological assays. The issue is common for this class of compounds and can lead to inaccurate results due to precipitation or the formation of aggregates.[2]
Q2: What are the common initial steps to try and solubilize this compound?
A2: The recommended starting point is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.[3] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for a stock solvent due to its high solubilizing power and compatibility with many biological assays at low final concentrations.[3]
Q3: What concentration of DMSO is acceptable in a cell-based assay?
A3: The tolerance of cell lines to DMSO varies, but a final concentration of less than 1%, and ideally at or below 0.1%, is generally recommended to avoid solvent-induced artifacts or toxicity.[3] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary experiment.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:
-
Lower the final concentration: The simplest approach is to test a lower final concentration of this compound in your assay.
-
Use a co-solvent system: Incorporating a water-miscible organic co-solvent in your final assay buffer can increase the solubility of the compound.[4][5]
-
Employ solubilizing excipients: Additives like cyclodextrins or surfactants can encapsulate the compound and improve its aqueous solubility.[6][7]
-
Consider a different formulation: For more persistent solubility issues, exploring advanced formulations like solid dispersions or nanoparticles may be necessary.[8][9]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitate or cloudiness after diluting DMSO stock. | The aqueous solubility of this compound has been exceeded. | 1. Reduce Final Concentration: Serially dilute the compound to determine the highest concentration that remains in solution. 2. Optimize DMSO Dilution: Ensure rapid and thorough mixing when adding the DMSO stock to the buffer to avoid localized high concentrations that promote precipitation. 3. Use a Co-solvent: Add a co-solvent like ethanol (B145695) or propylene (B89431) glycol to the aqueous buffer.[10] Start with a low percentage (e.g., 1-5%) and assess for both solubility improvement and effects on the assay. 4. Test Solubilizing Excipients: Incorporate cyclodextrins (e.g., HP-β-CD, SBE-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F68) into the assay buffer.[11][12] |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells or experiments. | Undissolved compound leading to inconsistent concentrations. | 1. Confirm Complete Dissolution of Stock: Visually inspect your DMSO stock for any undissolved particulates. Gentle warming or sonication may be necessary. 2. Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to avoid issues with compound stability or precipitation over time. 3. Implement a Solubility Enhancement Strategy: Consistently apply a co-solvent or cyclodextrin-based approach to ensure the compound is fully solubilized in the assay. |
Quantitative Data on Solubility Enhancement of Taxanes
| Method | Solubilizing Agent | Fold Increase in Aqueous Solubility of Docetaxel (B913) | Reference |
| Complexation | Dimethyl-β-cyclodextrin (DM-β-CD) | 76.04 | [13] |
| Complexation | Alkylenediamine-modified β-cyclodextrins | 216 - 253 | [12][14] |
| Complexation | Sulfobutyl ether β-cyclodextrin (SBE-β-CD) | Significant increase (qualitative) | [7] |
| Complexation | β-cyclodextrin and HPMC | Significant increase (qualitative) | [15] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Using a Co-solvent System
-
Prepare your aqueous assay buffer as usual.
-
Add the desired co-solvent (e.g., ethanol, propylene glycol) to the buffer to achieve the final target concentration (e.g., 1%, 2%, 5% v/v).
-
Mix the buffer/co-solvent mixture thoroughly.
-
Prepare your serial dilutions of the this compound DMSO stock.
-
Add the diluted DMSO stock to the buffer/co-solvent mixture and mix immediately.
Protocol 3: Using Cyclodextrins for Solubilization
-
Determine the appropriate cyclodextrin (B1172386) to use. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices.
-
Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-100 mM).
-
Add the this compound DMSO stock directly to the cyclodextrin-containing buffer.
-
Alternatively, for a potentially more effective inclusion complex, an overnight incubation of the compound with the cyclodextrin solution at a low temperature with gentle agitation can be performed.
-
A phase solubility study is recommended to determine the optimal concentration of cyclodextrin.[14]
Visualizations
Caption: Workflow for troubleshooting the solubility of this compound.
Caption: Experimental workflow for using a co-solvent to improve solubility.
References
- 1. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. A Promising Review on Cyclodextrin Conjugated Paclitaxel Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Lipid Nanoparticle Formulations of Docetaxel Prepared with High Melting Point Triglycerides: In Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Docetaxel/dimethyl-β-cyclodextrin inclusion complexes: preparation, in vitro evaluation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting 2-Deacetyltaxuspine C Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides detailed solutions and frequently asked questions (FAQs) to address peak tailing specifically for 2-Deacetyltaxuspine C in reverse-phase High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving 2-Deacetyltaxuspine C Peak Tailing
Peak tailing is a common issue in HPLC, characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum. This can compromise resolution, accuracy, and precision of quantification. The primary cause of peak tailing, especially for complex molecules like taxane (B156437) derivatives, often involves secondary interactions between the analyte and the stationary phase.
Question: My 2-Deacetyltaxuspine C peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for a compound like 2-Deacetyltaxuspine C in reverse-phase HPLC can stem from several factors, broadly categorized as chemical and physical issues. Follow this systematic troubleshooting guide to identify and resolve the problem.
1. Chemical Interactions with the Stationary Phase (Most Common Cause)
Secondary interactions between the analyte and active sites on the column packing material are the most frequent cause of peak tailing. For silica-based columns, residual silanol (B1196071) groups (Si-OH) are often the culprit, particularly when analyzing compounds with basic functional groups.
-
Problem: 2-Deacetyltaxuspine C may possess basic functional groups that can interact with acidic silanol groups on the silica (B1680970) surface of the stationary phase via ion-exchange or hydrogen bonding. This secondary retention mechanism leads to peak tailing.
-
Solutions:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), you can suppress the ionization of silanol groups, minimizing their interaction with basic analytes.[1]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where most residual silanol groups are chemically deactivated. Using a well-end-capped C18 or C8 column can significantly reduce peak tailing for basic compounds.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[1]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA) (typically 0.05-0.1%), can compete with the analyte for active silanol sites, thereby reducing tailing. However, be aware that TEA can suppress ionization in mass spectrometry.
-
Troubleshooting Workflow for Chemical Interactions
Caption: A troubleshooting workflow for addressing chemical causes of peak tailing.
2. Physical and Instrumental Issues
If adjusting the mobile phase and column chemistry does not resolve the peak tailing, the issue may be related to the physical setup of your HPLC system or the column itself.
-
Problem: Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause band broadening and peak tailing. This can result from pressure shocks or the dissolution of the silica bed under harsh pH conditions.
-
Solutions:
-
Column Flushing and Reversal: If the manufacturer's instructions permit, disconnect the column from the detector and flush it in the reverse direction with a strong solvent. This can sometimes remove blockages at the inlet frit.
-
Use a Guard Column: A guard column protects the analytical column from particulates and strongly retained compounds, extending its lifetime and preserving the integrity of the packed bed.
-
Replace the Column: If a void is suspected and flushing does not help, the column may need to be replaced.
-
-
Problem: Extra-Column Dead Volume: Excessive tubing length or fittings with a large internal diameter between the injector and the detector can lead to band broadening and peak tailing.
-
Solutions:
-
Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.
-
Ensure Proper Fittings: Use appropriate fittings that are correctly tightened to minimize dead volume at the connections.
-
-
Problem: Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion.
-
Solutions:
-
Reduce Injection Volume: Inject a smaller volume of your sample.
-
Dilute the Sample: Dilute your sample in the mobile phase.
-
Use a Weaker Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape for early eluting peaks.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization, reducing secondary interactions with basic analytes. |
| Buffer Concentration | 25 - 50 mM | Masks residual silanol groups and improves reproducibility. |
| Mobile Phase Modifier (TEA) | 0.05% - 0.1% (v/v) | Competitively blocks active silanol sites. |
| Injection Volume | 1 - 20 µL | Varies by column dimension; smaller volumes reduce the risk of overload. |
| Sample Concentration | As low as practical | Lower concentrations prevent mass overload and associated peak distortion. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with pH Adjustment
-
Prepare the Aqueous Component: Dissolve the chosen buffer salt (e.g., ammonium (B1175870) formate (B1220265) or phosphate) in HPLC-grade water to the desired molarity (e.g., 25 mM).
-
Adjust pH: While stirring, add a suitable acid (e.g., formic acid or phosphoric acid) dropwise to the aqueous buffer solution until the target pH (e.g., 3.0) is reached. Use a calibrated pH meter for accurate measurement.
-
Add Organic Solvent: Measure the required volume of the organic solvent (e.g., acetonitrile (B52724) or methanol) and combine it with the pH-adjusted aqueous buffer to achieve the desired mobile phase composition (e.g., 60:40 acetonitrile:buffer).
-
Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm membrane filter and degas it using sonication or vacuum filtration to prevent air bubbles in the system.
Protocol 2: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse the Column: Connect the column outlet to the pump outlet.
-
Flush with a Series of Solvents: Flush the column sequentially with solvents of increasing strength to remove contaminants. A typical sequence for a C18 column is:
-
Mobile phase without buffer
-
100% Water
-
Isopropanol
-
Hexane (if necessary, for very non-polar contaminants)
-
Isopropanol
-
100% Water
-
Mobile phase without buffer
-
-
Equilibrate: Reconnect the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.
Frequently Asked Questions (FAQs)
Q1: Could the peak tailing be caused by the 2-Deacetyltaxuspine C compound itself?
A1: Yes, the inherent chemical properties of 2-Deacetyltaxuspine C are a likely cause. If the molecule contains basic nitrogen atoms, it will be prone to interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. This is a common issue with complex natural products.
Q2: I am using a brand new column and still see peak tailing. What should I do?
A2: Even new columns can exhibit peak tailing, especially with challenging analytes. First, ensure the column is properly conditioned with the mobile phase. If tailing persists, focus on optimizing the mobile phase chemistry. Lowering the pH or adding a mobile phase modifier like TEA can be very effective even on new columns.
Q3: Can my sample solvent cause peak tailing?
A3: Absolutely. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion, including tailing or fronting. It is always best to dissolve your sample in the initial mobile phase composition.
Q4: How do I know if the problem is chemical or physical?
A4: A good diagnostic test is to inject a neutral compound (e.g., toluene (B28343) or naphthalene) that is not expected to interact with silanol groups. If the neutral compound gives a symmetrical peak while your 2-Deacetyltaxuspine C peak tails, the problem is likely chemical in nature (silanol interactions). If both peaks tail, the issue is more likely physical (e.g., a column void or extra-column dead volume).
Q5: Will switching from acetonitrile to methanol (B129727) in the mobile phase help with peak tailing?
A5: Switching the organic modifier can sometimes influence peak shape due to changes in selectivity and solvent properties. Methanol is more viscous and can sometimes provide different interactions. However, for tailing caused by silanol interactions, adjusting the pH or using additives is generally a more direct and effective solution than simply changing the organic solvent.
Logical Relationship Diagram for Diagnosing Peak Tailing
Caption: A logical diagram to differentiate between chemical and physical causes of peak tailing.
References
Technical Support Center: Storage and Handling of 2-Deacetyltaxuspine X
Disclaimer: There is currently a lack of publicly available stability and degradation data specifically for 2-Deacetyltaxuspine X. The following guidelines are based on established knowledge of closely related taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel. Researchers should use this information as a starting point and are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: Based on studies of related taxanes, the primary degradation pathways for this compound are likely to be hydrolysis of its ester groups and epimerization at the C7 position.[1][2] These reactions are sensitive to pH, temperature, and the solvent system used for storage.
Q2: What is the optimal pH for storing this compound in solution?
A2: For taxane compounds, optimal stability in aqueous solutions is generally found in the acidic pH range of 4 to 5.[3] Both neutral and, more significantly, basic conditions (pH > 7) can catalyze hydrolysis and epimerization, leading to the degradation of the compound.[1][2]
Q3: What is the recommended storage temperature for this compound?
A3: For short-term storage of solutions, refrigeration at 2-8°C is recommended to slow down the rate of degradation. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or below, protected from moisture.
Q4: Can I store this compound in plastic containers?
A4: Caution should be exercised when using plastic containers. Some taxane formulations can leach plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) from polyvinyl chloride (PVC) containers. It is recommended to use non-PVC containers, such as those made of polyolefin, polyethylene, or glass, for storing solutions of this compound.
Q5: How can I monitor the degradation of my this compound sample?
A5: The most common and effective method for monitoring the degradation of taxanes is High-Performance Liquid Chromatography (HPLC) with a UV detector.[1] This technique allows for the separation and quantification of the intact drug from its degradation products. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can also be used for more comprehensive analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my sample. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, pH, container type). Perform an HPLC analysis to check for the presence of degradation products. Prepare fresh solutions for experiments. |
| Appearance of new peaks in my HPLC chromatogram. | Chemical degradation (e.g., hydrolysis, epimerization) of the compound. | Characterize the new peaks using LC-MS to identify degradation products.[1] Optimize storage conditions (lower temperature, adjust pH to 4-5) to minimize further degradation. |
| Precipitation of the compound in my aqueous solution. | Low aqueous solubility of taxanes. Exceeding the solubility limit. | Prepare solutions in appropriate solvents like methanol (B129727), acetonitrile (B52724), or a mixture with water. For aqueous infusions, consider the use of solubilizing agents, but be aware of their potential impact on stability.[3] Ensure the storage temperature does not promote precipitation. |
| Inconsistent experimental results. | Inconsistent sample integrity due to ongoing degradation. | Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Perform a quick purity check using HPLC before critical experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with 0.1 N sodium hydroxide (B78521) before analysis.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Keep at room temperature for 2 hours. Neutralize with 0.1 N hydrochloric acid before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours or the stock solution at 80°C for 48 hours.
-
-
Sample Analysis: Dilute the stressed samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general method that should be optimized for this compound.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water or a phosphate (B84403) buffer. A typical gradient might start with a higher aqueous composition and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
Visualizations
Caption: Primary degradation pathways for taxane compounds.
Caption: Experimental workflow for a stability study.
References
Technical Support Center: Optimization of 2-Deacetyltaxuspine C Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 2-deacetyltaxuspine C. Given the limited specific literature on 2-deacetyltaxuspine C, this guide is built upon established principles of taxane (B156437) chemistry, primarily focusing on the derivatization of the structurally related and well-studied compound, 2-deacetylbaccatin III.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective derivatization of 2-deacetyltaxuspine C?
A1: The primary challenge lies in achieving regioselectivity. The 2-deacetyltaxuspine C core possesses multiple hydroxyl groups with varying reactivities. The C10-hydroxyl group is generally the most reactive, followed by the C7-hydroxyl. The C2-hydroxyl, exposed after deacetylation, is also a potential site for derivatization. Steric hindrance makes the C13-hydroxyl the least reactive.[1][2] Therefore, protecting group strategies are often necessary to direct the derivatization to the desired position.
Q2: What are the most common derivatization reactions performed on the 2-hydroxyl position?
A2: The most common derivatization is acylation (esterification) to introduce a variety of functional groups.[3] This is typically achieved by reacting the 2-hydroxyl group with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base.
Q3: How stable is the taxane core during derivatization reactions?
A3: The taxane core is sensitive to both acidic and basic conditions. The strained oxetane (B1205548) ring is susceptible to cleavage under acidic conditions (pH < 3), and epimerization at the C7 position can occur under basic conditions.[4][5] It is crucial to maintain a pH as close to neutral as possible, with maximum stability observed around pH 4-5.[5][6] Reactions should be conducted at low temperatures to minimize degradation.
Q4: What are suitable protecting groups for the other hydroxyl groups on the taxane ring?
A4: To achieve selective derivatization at the C2 position, protection of the more reactive C7 and C10 hydroxyls is often required. Common protecting groups include:
-
Silyl ethers: Triethylsilyl (TES) is frequently used for its relative stability and ease of removal.[2]
-
Carbonates: Benzyloxycarbonyl (Cbz), t-butoxycarbonyl (Boc), and 2,2,2-trichloroethoxycarbonyl (Troc) are also effective.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Steric Hindrance: The C2 position may be sterically hindered, slowing down the reaction. 2. Reagent Instability: The acylating agent may be degrading under the reaction conditions. 3. Incomplete Deprotection: If starting from a protected precursor, the C2-hydroxyl may not be fully deprotected. 4. Substrate Degradation: The taxane core may be degrading under the reaction conditions. | 1. Increase reaction time and/or temperature cautiously. Use a more reactive acylating agent or a catalyst. 2. Add the acylating agent in portions. Ensure all reagents are fresh and anhydrous. 3. Verify complete deprotection by NMR or LC-MS before proceeding with derivatization. 4. Monitor the reaction closely by TLC or LC-MS. Use milder bases (e.g., pyridine (B92270), DMAP) and lower temperatures. |
| Formation of Multiple Products (Lack of Selectivity) | 1. Reaction at Other Hydroxyls: The acylating agent is reacting with other hydroxyl groups (e.g., C7, C10). 2. Epimerization: Base-catalyzed epimerization at C7 may be occurring. | 1. Protect the more reactive hydroxyl groups (C7, C10) with suitable protecting groups (e.g., TES, Boc) prior to C2 derivatization.[2] 2. Use a non-nucleophilic base and maintain a low reaction temperature. |
| Product Degradation | 1. Harsh Reaction Conditions: The pH or temperature of the reaction is causing the taxane core to degrade. 2. Work-up and Purification: The product may be degrading during extraction or chromatography. | 1. Maintain a pH between 4 and 6 if possible. Use low reaction temperatures (-20°C to 0°C). 2. Use a buffered aqueous solution for work-up. Employ rapid purification techniques like flash chromatography with a neutral stationary phase. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: The desired product and byproducts have similar polarities. 2. Presence of Unreacted Starting Material: The reaction has not gone to completion. | 1. Optimize the chromatographic conditions (solvent system, gradient). Consider reverse-phase chromatography if normal-phase is ineffective. 2. Drive the reaction to completion by using a slight excess of the acylating agent. |
Experimental Protocols
General Protocol for Selective Acylation of the C2-Hydroxyl Group
This protocol is a generalized procedure based on the derivatization of related taxanes and should be optimized for 2-deacetyltaxuspine C.
1. Protection of C7 and C10 Hydroxyls (if necessary):
-
Dissolve the 2-deacetyltaxuspine C starting material in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).
-
Add the protecting group reagent (e.g., TES-Cl) and a catalyst (e.g., DMAP) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction and purify the protected intermediate.
2. Acylation of the C2-Hydroxyl:
-
Dissolve the protected 2-deacetyltaxuspine C in anhydrous dichloromethane (B109758) or pyridine.
-
Cool the solution to 0°C.
-
Add the acylating agent (e.g., a specific aroyl chloride) and a base (e.g., pyridine or DMAP).
-
Stir the reaction at 0°C to room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
3. Deprotection (if necessary):
-
Remove the protecting groups under appropriate conditions (e.g., TBAF for TES groups).
-
Purify the final derivatized product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acylation of Taxane Hydroxyls
| Hydroxyl Position | Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| C10 | Acetic Anhydride | Pyridine | Dichloromethane | 0 - 25 | >90% | [1] |
| C7 | Benzoyl Chloride | Pyridine | Dichloromethane | 0 - 25 | Variable | [2] |
| C2 | Aroyl Chloride | Pyridine/DMAP | Dichloromethane | 0 - 25 | Variable | [3] |
| C13 | Acid Chloride | DMAP | Toluene | 25 - 50 | Moderate | [2] |
Visualizations
Caption: General workflow for the selective derivatization of the C2-hydroxyl group of 2-deacetyltaxuspine C.
Caption: A logical diagram illustrating the troubleshooting process for common issues in 2-deacetyltaxuspine C derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical studies of the C-4 position of baccatin III and taxol [vtechworks.lib.vt.edu]
Addressing poor cell permeability of 2-Deacetyltaxuspine X in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 2-Deacetyltaxuspine X.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of this compound in our initial cell-based assays. What are the likely causes of its poor cell permeability?
A1: The poor cell permeability of this compound, a member of the taxane (B156437) family, can be attributed to several physicochemical properties. Taxanes are known to be poorly soluble in water.[1] Like other taxanes, this compound is a large and complex molecule, which can hinder its ability to passively diffuse across the cell membrane.[2] Its chemical structure suggests a high molecular weight and a significant number of hydrogen bond donors and acceptors, which can also contribute to low permeability.[3] Furthermore, it is possible that this compound is a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, further reducing its intracellular concentration.[2]
Q2: How can we experimentally confirm and quantify the poor cell permeability of this compound?
A2: A tiered approach using in vitro permeability assays is recommended to confirm and quantify poor cell permeability.[2]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to passively diffuse across a lipid membrane.[2] It provides a good initial assessment of its intrinsic permeability.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[2] It offers a more comprehensive evaluation by assessing both passive diffusion and active transport, including the potential for efflux.[2]
-
Cellular Uptake Assays: These experiments directly measure the accumulation of the compound within cultured cells over time.
Q3: What strategies can we employ to improve the intracellular delivery of this compound in our experiments?
A3: Several strategies can be explored to enhance the cell permeability of this compound, which can be broadly categorized as formulation-based and chemical modification approaches.
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as albumin-bound nanoparticles or liposomes, can improve its solubility and facilitate cellular uptake.[4]
-
Use of Permeability Enhancers: Co-administration with compounds that transiently increase membrane permeability can be effective.
-
-
Chemical Modification (Prodrug Approach): Modifying the structure of this compound to create a more permeable prodrug that is converted to the active compound inside the cell is a common strategy to enhance drug permeability.[5]
Troubleshooting Guide: Low Intracellular Concentration of this compound
This guide provides a systematic approach to troubleshooting experiments where low intracellular concentrations of this compound are observed.
Diagram: Troubleshooting Workflow for Low Cell Permeability
Caption: A logical workflow for diagnosing and addressing poor cell permeability of this compound.
Data Presentation
Table 1: Physicochemical Properties of Selected Taxanes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C39H48O13 | 724.79[3] |
| Paclitaxel | C47H51NO14 | 853.9 |
| Docetaxel | C43H53NO14 | 807.9 |
| Cabazitaxel | C45H57NO14 | 835.9 |
| Taxane (core structure) | C20H36 | 276.508[1] |
Note: Data for Paclitaxel, Docetaxel, and Cabazitaxel are widely available in chemical databases. The data for the taxane core is from PubChem.[6]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general framework for assessing the passive permeability of this compound.
-
Preparation of the PAMPA 'Sandwich' :
-
A 96-well filter plate (donor plate) with a PVDF membrane is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane).
-
A 96-well acceptor plate is filled with buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Compound Preparation :
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in the donor buffer to the final desired concentration. The final concentration of the organic solvent should be low (typically <1%) to not disrupt the membrane.
-
-
Permeability Assay :
-
Add the compound solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form the 'sandwich'.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analysis :
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp) :
-
The apparent permeability coefficient is calculated using the concentrations in the donor and acceptor wells and considering the incubation time and membrane surface area.
-
Caco-2 Permeability Assay Protocol
This protocol provides a general method for assessing the permeability of this compound across a Caco-2 cell monolayer.
-
Cell Culture :
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check :
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
-
Permeability Assay (Apical to Basolateral - A-B) :
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.[2]
-
-
Permeability Assay (Basolateral to Apical - B-A for efflux) :
-
To assess active efflux, perform the assay in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Analysis and Calculation :
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
-
Cellular Uptake Assay Protocol
This protocol outlines a general method for measuring the intracellular accumulation of this compound.
-
Cell Culture :
-
Plate the cells of interest in a multi-well plate and grow to the desired confluency.
-
-
Compound Incubation :
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add the test compound, this compound, at various concentrations and incubate for different time points at 37°C.
-
-
Cell Lysis and Analysis :
-
After incubation, wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the intracellular concentration of this compound in the cell lysate using LC-MS/MS.
-
The total protein content of the lysate should also be determined to normalize the compound concentration.
-
Mandatory Visualization
Diagram: General Experimental Workflow for Permeability Assessment
Caption: A streamlined workflow for assessing and improving the cell permeability of this compound.
Diagram: Taxane Mechanism of Action - Microtubule Stabilization
Caption: The signaling pathway of taxanes, leading to mitotic arrest and apoptosis through microtubule stabilization.[7][8]
References
- 1. Taxane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound 259678-73-4 | MCE [medchemexpress.cn]
- 4. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Taxane | C20H36 | CID 9548828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]
Technical Support Center: Managing 2-Deacetyltaxuspine X Batch-to-Batch Variability
Disclaimer: 2-Deacetyltaxuspine X is a minor taxane (B156437) with limited publicly available data. The following guide is based on established principles for the extraction, purification, and analysis of taxanes from natural sources, primarily Taxus species. The quantitative data and specific protocols provided are representative examples based on more abundant taxanes and should be adapted and optimized for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a naturally occurring taxane diterpenoid. Taxanes are a class of complex organic compounds primarily isolated from various species of the yew tree, genus Taxus.[1][2][3] The concentration of specific taxanes, including this compound, can vary significantly between different Taxus species and even between individual plants.[4]
Q2: What are the primary causes of batch-to-batch variability for this compound?
A2: Batch-to-batch variability of this compound from natural sources is a significant challenge. The main contributing factors include:
-
Genetic Variation: Different species and cultivars of Taxus have inherently different profiles of taxanes.[4][5]
-
Environmental Conditions: The geographical location, climate, light intensity, and soil quality where the Taxus plant is grown can significantly affect the taxoid content.[5]
-
Harvesting Time: The concentration of taxanes in the plant material can fluctuate with the seasons. Total taxoid content often peaks in the winter.[1][5]
-
Plant Part Used: The distribution of taxanes varies within the plant. For instance, bark and roots are often richer in certain taxanes compared to needles and stems.[5][6]
-
Post-Harvest Handling and Storage: The degradation of taxoids in dried plant material can be influenced by storage conditions such as light and temperature.[5]
-
Extraction and Purification Protocol: Minor variations in extraction solvents, temperature, time, and chromatographic conditions can lead to significant differences in the final yield and purity of the isolated compound.
Q3: How can I minimize batch-to-batch variability in my experiments?
A3: While complete elimination of variability from natural sources is difficult, it can be managed through:
-
Standardized Sourcing: Whenever possible, source your Taxus raw material from the same species, geographical location, and harvest season.
-
Thorough Homogenization: Ensure the dried plant material is finely ground and thoroughly mixed to create a more homogenous starting batch.
-
Robust Standard Operating Procedures (SOPs): Strictly adhere to validated protocols for extraction, purification, and analysis.
-
Use of Reference Standards: Employ a well-characterized internal or external reference standard of this compound for accurate quantification across different batches.
-
Analytical Characterization: Perform rigorous analytical testing (e.g., HPLC, LC-MS) on each batch to quantify the purity and impurity profile.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inappropriate Taxus species or plant part used. | Research the Taxus species known for higher concentrations of minor taxanes. The concentration of taxanes can vary significantly between species and plant parts (needles, bark, twigs).[4][5][6] |
| Suboptimal extraction solvent. | The choice of solvent is crucial. Taxanes are typically extracted with alcohols (methanol, ethanol) or mixtures with water.[7] Experiment with different solvent systems and ratios to optimize the extraction of your target compound. |
| Incomplete extraction. | Increase the extraction time or use methods like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[8] Ensure the plant material is finely powdered to maximize surface area for solvent penetration. |
| Degradation of the compound during extraction. | Avoid high temperatures during extraction and solvent evaporation, as taxanes can be thermolabile. Use a rotary evaporator under reduced pressure for solvent removal. |
| Loss of product during purification steps. | Each purification step (e.g., liquid-liquid partitioning, column chromatography) can lead to product loss. Minimize the number of steps where possible and optimize each step for recovery. |
Issue 2: Poor Purity of the Isolated this compound
| Possible Cause | Suggested Solution |
| Co-elution with other taxanes. | The chemical similarity of taxanes makes their separation challenging.[9] Optimize your chromatographic method (e.g., gradient, mobile phase composition, column chemistry) for better resolution. Preparative HPLC is often necessary for high purity.[10][11] |
| Presence of non-taxane impurities (chlorophylls, lipids). | Incorporate a preliminary clean-up step. This can include a liquid-liquid partitioning step (e.g., hexane (B92381) wash to remove nonpolar impurities) or solid-phase extraction (SPE).[7] |
| Inadequate chromatographic separation. | Ensure your chromatography column is not overloaded. Use a step-gradient or a shallow linear gradient during elution to improve the separation of closely related compounds. Consider using different stationary phases (e.g., C18, Phenyl, Cyano) to alter selectivity.[12] |
| Contamination from equipment or solvents. | Use high-purity solvents and thoroughly clean all glassware and equipment between batches. |
Quantitative Data on Taxane Content
The following table presents representative data for the content of major taxanes in different Taxus species. This illustrates the expected range of variability. The content of minor taxanes like this compound is expected to be significantly lower and more variable.
| Taxus Species | Plant Part | Paclitaxel (µg/g dry weight) | 10-Deacetylbaccatin III (µg/g dry weight) | Reference |
| T. cuspidata | Needles | 46 - 1670 | - | [4] |
| T. media | Needles | 15 - 1220 | - | [4] |
| T. mairei | Needles | <100 - 660 | - | [4] |
| T. wallichiana | Needles | - | 247.6 - 594.9 | [4] |
| T. baccata | Needles | - | High content | [5] |
| T. chinensis | Stem Bark | Higher than needles | - | [6] |
Note: '-' indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: General Extraction of Taxanes from Taxus Needles
-
Preparation of Plant Material:
-
Dry the Taxus needles at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried needles into a fine powder using a mechanical grinder.
-
Thoroughly homogenize the powder to ensure uniformity.
-
-
Solvent Extraction:
-
Macerate the powdered needles in methanol (B129727) (or 80% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.[7]
-
Alternatively, perform sonication for 1 hour at 25°C to enhance extraction efficiency.[8]
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Protocol 2: Preparative HPLC Purification of a Target Taxane
This protocol is a representative example and must be optimized for this compound.
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) to a high concentration (e.g., 20 mg/mL).[11]
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Preparative High-Performance Liquid Chromatography (Prep-HPLC) system.[10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water (Solvent A).
-
Gradient Program (Example):
-
0-10 min: 40% to 50% B
-
10-13 min: 50% to 53% B[9]
-
-
Flow Rate: 10 mL/min.[10]
-
Detection Wavelength: 227 nm (typical for taxanes).[9]
-
Injection Volume: 0.5 mL.[10]
-
Column Temperature: 30°C.[10]
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low purity of isolated this compound.
References
- 1. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy [mdpi.com]
- 4. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 8. Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Strategies to reduce epimerization of 2-Deacetyltaxuspine X
Welcome to the Technical Support Center for 2-Deacetyltaxuspine X. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the epimerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A: Epimerization is a chemical process where one stereoisomer of a compound converts into another. For this compound, the primary concern is the epimerization at the C-7 position, which can lead to the formation of the 7-epi-isomer. This is problematic because the biological activity of taxanes is highly dependent on their specific three-dimensional structure. The formation of the 7-epi-isomer can result in a significant loss of therapeutic efficacy.
Q2: Under what conditions does epimerization of this compound occur?
A: The epimerization of the C-7 hydroxyl group in taxanes is primarily a base-catalyzed process.[1] There is no evidence to suggest that this reaction occurs under acidic conditions.[2] In fact, a pH of around 4 is considered to be the most stable for the taxane (B156437) core structure.[2] The rate of epimerization is influenced by pH, temperature, and the buffer system used.
Q3: How does the structure of this compound, specifically the absence of the C-10 acetyl group, affect its stability against epimerization?
A: Studies on related taxanes have shown that the removal of the acetyl group at the C-10 position increases the rate of epimerization in basic aqueous solutions.[1] Therefore, this compound is expected to be more susceptible to C-7 epimerization under basic conditions compared to its C-10 acetylated counterparts like paclitaxel (B517696).
Q4: What is the underlying mechanism of C-7 epimerization in taxanes?
A: The base-catalyzed epimerization at the C-7 position is understood to proceed through a retro-aldol/aldol reaction mechanism.[1][3] This involves the deprotonation of the C-7 hydroxyl group, followed by a ring-opening of the B-ring to form an enolate intermediate. Subsequent re-cyclization can then occur from either face, leading to the formation of both the original and the epi-isomer.
Troubleshooting Guides
Problem: Unexpected loss of biological activity of my this compound sample.
Possible Cause: Epimerization at the C-7 position leading to the formation of the less active 7-epi-isomer.
Troubleshooting Steps:
-
Analyze the sample for epimers: Use a validated High-Performance Liquid Chromatography (HPLC) method to separate and quantify the presence of the 7-epi-isomer.
-
Review storage and handling conditions:
-
pH: Ensure that the compound has been stored and handled in neutral or slightly acidic conditions (pH 4-6). Avoid basic buffers and solutions.
-
Temperature: Store the compound at low temperatures (e.g., -20°C or -80°C) to minimize the rate of any potential degradation, including epimerization.
-
Solvent: Use aprotic or alcoholic solvents for storage if possible. If aqueous solutions are necessary, use a buffered system in the optimal pH range.
-
Problem: Appearance of a new, closely eluting peak in my HPLC chromatogram during purification or analysis.
Possible Cause: On-column or pre-analytical epimerization of this compound.
Troubleshooting Steps:
-
Check the pH of the mobile phase: If using reversed-phase HPLC, ensure the mobile phase is not basic. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is generally recommended for taxane analysis.
-
Control the temperature: If the separation is performed at elevated temperatures, consider reducing the column temperature to minimize on-column epimerization.
-
Sample preparation: Ensure that the sample is not left in basic solutions for extended periods before injection. If the sample is dissolved in a basic buffer for other reasons, it should be neutralized or acidified shortly before analysis.
Data Presentation
Table 1: Influence of pH on the Stability of Taxanes (Qualitative)
| pH Range | Stability against Epimerization | Other Potential Degradation | Reference |
| 1-3 | High | Acid-catalyzed hydrolysis of ester groups and oxetane (B1205548) ring cleavage. | [2] |
| 4-5 | Optimal | Minimal degradation. | [2] |
| 6-7 | Moderate | Slow, base-catalyzed epimerization begins. | [1] |
| > 7 | Low | Rapid, base-catalyzed epimerization. | [1][3] |
Table 2: Relative Epimerization Rates of Taxanes
| Compound | C-10 Substituent | Relative Rate of Epimerization in Basic Solution | Reference |
| Paclitaxel | Acetyl | 1x | [1] |
| 10-Deacetyltaxol | Hydroxyl | > 1x (Faster) | [1] |
| This compound | Hydroxyl | Expected to be faster than C-10 acetylated analogs | Inferred from[1] |
Experimental Protocols
Protocol 1: HPLC Method for Separation of this compound and its C-7 Epimer
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Column: A C18 or Phenyl-Hexyl column with high resolving power (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water. Ensure the final solution is not basic.
Protocol 2: Minimizing Epimerization During Sample Handling and Storage
-
Solvent Selection: For long-term storage, dissolve this compound in a non-aqueous solvent such as ethanol, methanol, or DMSO and store at -20°C or below.
-
Aqueous Solutions: If aqueous solutions are required, prepare them in a buffer with a pH between 4 and 5 (e.g., acetate (B1210297) buffer). Prepare these solutions fresh and use them as quickly as possible.
-
Purification:
-
During extraction from natural sources or after synthesis, avoid the use of strong bases.
-
For chromatographic purification (e.g., flash chromatography or preparative HPLC), use neutral or slightly acidic solvent systems. If basic modifiers are unavoidable (e.g., for silica (B1680970) gel chromatography), use them sparingly and for the shortest possible time. Neutralize the fractions containing the product immediately after collection.
-
-
Monitoring: Regularly check the purity of your stock solutions and samples using the HPLC method described above to monitor for the formation of the 7-epi-isomer.
Mandatory Visualization
Caption: Base-catalyzed C-7 epimerization via a retro-aldol/aldol mechanism.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a functional diagram.
Caption: Troubleshooting workflow for identifying and addressing epimerization.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Deacetyltaxuspine X and Related Taxane Diterpenoids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining crystallization techniques for 2-Deacetyltaxuspine X and other complex taxane (B156437) diterpenoids. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during purification and crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in crystallizing complex taxanes like this compound? A1: The primary challenges stem from their complex, rigid molecular structures and often low solubility in common solvents. Taxanes can also exist as multiple conformers or be contaminated with structurally similar impurities, which can inhibit nucleation and crystal growth.[1][2][3] Furthermore, many taxanes are prone to "oiling out" or forming amorphous precipitates instead of well-ordered crystals.[4][5]
Q2: What are the most common crystallization methods suitable for taxane diterpenoids? A2: The most successful methods for small organic molecules and natural products, including taxanes, are solution-based techniques that aim to achieve supersaturation slowly.[6][7] These include:
-
Slow Evaporation: Simple and widely used, where the solvent is allowed to evaporate gradually from a saturated solution.[4][8]
-
Vapor Diffusion: A controlled method where an anti-solvent vapor slowly diffuses into a sealed chamber containing the dissolved compound, reducing its solubility.[8]
-
Solvent-Anti-Solvent Diffusion (Layering): Involves carefully layering a poor solvent (anti-solvent) on top of a solution of the compound in a good solvent. Crystals form at the interface as the solvents slowly mix.[4][9]
-
Cooling Crystallization: Involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, reducing solubility and promoting crystal growth.
Q3: How do I choose an appropriate solvent system? A3: Solvent selection is critical. An ideal solvent should dissolve the compound moderately to highly when hot but poorly when cold.[5] For complex natural products, mixed solvent systems are often required.[5][10] A good starting point is to use a "good" solvent in which the taxane is soluble (e.g., dichloromethane (B109758), ethyl acetate, acetone) and a "poor" solvent (anti-solvent) in which it is insoluble but miscible with the good solvent (e.g., hexane (B92381), heptane, water).[5][11]
Q4: My starting material is a crude or semi-purified extract. Can I crystallize directly from it? A4: Direct crystallization from crude extracts is rarely successful due to the high concentration of impurities. It is highly recommended to perform chromatographic purification (e.g., normal or reverse-phase silica (B1680970) gel chromatography) to achieve a purity of >90% before attempting crystallization.[12] Impurities can act as inhibitors to crystal nucleation and growth.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
Problem: No crystals have formed after an extended period.
-
Possible Cause 1: Solution is undersaturated.
-
Possible Cause 2: Nucleation is inhibited.
-
Solution A (Seeding): If you have a previously grown crystal, add a tiny amount (a "seed") to the supersaturated solution to initiate growth. A crystal of a similar compound can also sometimes work.[4]
-
Solution B (Scratching): Use a clean glass rod to gently scratch the inside surface of the vial below the solution level. The microscopic imperfections on the glass can serve as nucleation sites.[7]
-
-
Possible Cause 3: Incorrect solvent system.
-
Solution: The compound may be too soluble in the chosen solvent. Re-evaluate your solvent system. Screen a wider range of solvents and anti-solvents with varying polarities.
-
Problem: An oil or amorphous precipitate has formed instead of crystals.
-
Possible Cause 1: Supersaturation was achieved too quickly.
-
Solution: This is common when the solution is cooled too rapidly or when a large volume of anti-solvent is added at once. Redissolve the material by gently warming and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath and allowing it to cool to room temperature overnight).[9] If using an anti-solvent, add it dropwise and much more slowly.
-
-
Possible Cause 2: Presence of impurities.
-
Solution: Oiling out is a classic sign of impurities hindering the lattice formation. The material likely needs further purification. Consider an additional chromatographic step.[5]
-
-
Possible Cause 3: Solvent boiling point is too low.
-
Solution: If the solvent's boiling point is close to the compound's melting point, it can "oil out." Choose a solvent with a higher boiling point if using a heat-cool cycle.[5]
-
Problem: The resulting crystals are very small, needle-like, or of poor quality.
-
Possible Cause 1: High level of supersaturation.
-
Solution: A very high concentration can lead to rapid nucleation at many points, resulting in a large number of small crystals. Reduce the initial concentration of your solution.[9] Slowing down the entire process (slower evaporation, slower cooling, slower diffusion) will favor the growth of fewer, larger crystals.[13]
-
-
Possible Cause 2: Vibrations or disturbances.
-
Solution: Ensure the crystallization vessel is left in a stable, vibration-free environment. Disturbances can fracture growing crystals and cause new, smaller crystals to form.[13]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common crystallization issues.
Experimental Protocols
The following protocols are generalized for taxane diterpenoids and should be optimized for this compound.
Protocol 1: Slow Evaporation
-
Dissolution: Dissolve the purified compound (typically 5-20 mg) in a minimal amount of a good, volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton or a syringe filter into a clean vial.
-
Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the rate of evaporation.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitoring: Check for crystal growth daily. The process can take several days to weeks.
Protocol 2: Ternary Solvent System for Taxanes (Anti-Solvent Method)
This protocol is adapted from a method proven effective for paclitaxel (B517696).[11]
-
Dissolution: Dissolve the purified taxane in a 1:2 mixture of dichloromethane and acetone. Use a mass-to-volume ratio of approximately 1g of taxane to 3-5 mL of the dichloromethane/acetone mixture.
-
Anti-Solvent Addition: While gently stirring, slowly add an alkane anti-solvent (e.g., hexane or heptane) dropwise to the solution. The target volume ratio of the (dichloromethane/acetone) mixture to the alkane is typically between 1:1.5 and 1:2.5.
-
Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy), which indicates the point of nucleation.
-
Crystal Growth: Stop adding the anti-solvent, cover the vessel, and allow it to stand undisturbed at a constant temperature (room temperature or 4°C) for 12-48 hours.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Data & Optimization Tables
Since quantitative data for this compound is not publicly available, the following tables provide illustrative examples of solvent systems and parameters to guide optimization.
Table 1: Suggested Solvent Systems for Screening
| Good Solvent (High Polarity) | Anti-Solvent (Low Polarity) | Technique Suitability | Notes |
| Acetone | n-Heptane | Diffusion, Cooling | A common combination for moderately polar compounds. |
| Ethyl Acetate | Hexane | Evaporation, Diffusion | Good for compounds with ester functionalities.[4][5] |
| Dichloromethane | Pentane | Diffusion, Evaporation | Effective but dichloromethane is highly volatile. |
| Methanol / Ethanol | Water | Cooling, Diffusion | Useful if the compound has some water solubility. |
| Acetonitrile | Diethyl Ether | Diffusion | Can be effective for polar natural products. |
| Dichloromethane / Acetone | n-Heptane | Anti-Solvent Addition | A powerful ternary system for taxanes.[11] |
Table 2: Example of Optimization Parameters for Protocol 2
| Parameter | Range to Test | Starting Point | Effect of Increase |
| Concentration (mg/mL) | 50 - 300 | 200 | Increases yield, may decrease crystal size. |
| DCM:Acetone Ratio (v/v) | 1:1 to 1:5 | 1:2 | Affects initial solubility. |
| (Solvent):Anti-Solvent Ratio | 1:1 to 1:3 | 1:2 | Higher ratio induces faster precipitation. |
| Temperature (°C) | 4 - 25 | 20 (Room Temp) | Lower temp decreases solubility, can improve quality. |
Crystallization Workflow Diagram
Caption: General experimental workflow for the crystallization of taxanes.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The taxane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemistry of Nonclassical Taxane Diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. community.wvu.edu [community.wvu.edu]
- 6. iscientific.org [iscientific.org]
- 7. Crystallization - Wikipedia [en.wikipedia.org]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. CN106243066A - The crystallization purifications of paclitaxel - Google Patents [patents.google.com]
- 12. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 13. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-Deacetyltaxuspine X and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known bioactivities of the well-established anticancer drug paclitaxel (B517696) and the less-characterized natural product 2-Deacetyltaxuspine X. While extensive data is available for paclitaxel, research on this compound is limited. This comparison draws upon existing literature for paclitaxel and available information on closely related taxuspine derivatives to infer the potential bioactivity of this compound.
Executive Summary
Paclitaxel is a potent cytotoxic agent that functions primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis. In contrast, available data on taxuspine derivatives, including taxuspine X, suggest a primary role in the reversal of multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp), rather than direct cytotoxicity. This guide presents a detailed comparison of their mechanisms of action, effects on microtubule polymerization, and cytotoxic activities, supported by experimental data from published studies.
Data Presentation
The following tables summarize the key comparative data between paclitaxel and what is known about taxuspine derivatives.
Table 1: Comparison of Bioactivity and Mechanism of Action
| Feature | Paclitaxel | This compound (inferred from taxuspine derivatives) |
| Primary Bioactivity | Cytotoxic, Antiproliferative | P-glycoprotein (P-gp) inhibitor, Multidrug resistance (MDR) reversal agent |
| Mechanism of Action | Promotes microtubule assembly and stabilization, preventing depolymerization.[1][2][3][4] | Inhibition of P-glycoprotein efflux pump. |
| Cellular Target | β-tubulin subunit of microtubules.[1][3] | P-glycoprotein (ABCB1). |
| Effect on Cell Cycle | Arrest at the G2/M phase.[1] | Indirectly enhances the efficacy of cytotoxic drugs by preventing their efflux. |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | Various human tumor cell lines | 2.5 - 7.5 (24h exposure) | [5][6] |
| Paclitaxel | MDA-MB-231 (breast cancer) | Substantial cell death at ≤100 nM (72h) | [7] |
| Paclitaxel | Cal51 (breast cancer) | Substantial cell death at ≤100 nM (120h) | [7] |
| Paclitaxel | T47D (breast cancer) | 1577.2 ± 115.3 (24h) | [8] |
| This compound | - | Data not available | - |
Table 3: Effect on Microtubule Polymerization
| Compound | Effect | Experimental Observation |
| Paclitaxel | Promotes polymerization and stabilization | Induces the assembly of tubulin into stable microtubules, even in the absence of GTP.[1][2][3][4] |
| Taxuspine D (a related taxane) | Inhibits Ca2+-induced depolymerization | Markedly inhibited the depolymerization of microtubules induced by calcium. |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cells (e.g., T47D breast cancer cells) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan (B1609692) crystals to form in viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
2. Microtubule Polymerization Assay
-
Objective: To assess the effect of a compound on the assembly of tubulin into microtubules.
-
Methodology:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is mixed with a polymerization buffer containing GTP and the test compound at various concentrations.
-
The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to initiate polymerization.
-
The increase in turbidity, which corresponds to microtubule formation, is monitored by measuring the absorbance at 340 nm over time.
-
Compounds that promote polymerization will show a faster rate and a higher plateau of absorbance compared to the control (tubulin with GTP alone).
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of paclitaxel leading to apoptosis.
Caption: Proposed mechanism of MDR reversal by taxuspine derivatives.
Experimental Workflow
Caption: Workflow for cytotoxicity and microtubule polymerization assays.
Conclusion
Paclitaxel is a well-characterized and potent anticancer agent with a clear mechanism of action involving the stabilization of microtubules. While direct comparative data for this compound is currently unavailable, the existing research on related taxuspine derivatives points towards a different and potentially complementary bioactivity. These compounds, including taxuspine X, show promise as inhibitors of P-glycoprotein, which could be crucial in overcoming multidrug resistance in cancer chemotherapy. Further research is warranted to fully elucidate the bioactivity and therapeutic potential of this compound, both as a standalone agent and in combination with conventional cytotoxic drugs like paclitaxel.
References
- 1. Design, synthesis and structure-activity relationships of novel taxane-based multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity study on the actions of taxol and related taxanes on primary cultures of adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mcb.berkeley.edu [mcb.berkeley.edu]
A Comparative Analysis of 2-Deacetyltaxuspine X and Docetaxel in Combating Multidrug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Docetaxel (B913), a potent taxane-based chemotherapeutic agent, is a known substrate of P-gp, and its effectiveness is often compromised in MDR cancer cells. This guide provides a comparative overview of 2-Deacetyltaxuspine X and docetaxel, focusing on their mechanisms of action and potential efficacy against MDR cancer cells, supported by available experimental data.
Executive Summary
This guide contrasts the established anticancer agent docetaxel with the promising natural product this compound in the context of multidrug-resistant cancers. While docetaxel is a potent cytotoxic agent, its efficacy is diminished in MDR cells due to its recognition and efflux by P-glycoprotein. In contrast, evidence suggests that taxane (B156437) derivatives, such as the simplified analog of taxuspine X, can act as potent inhibitors of P-gp. This suggests a potential dual role for compounds like this compound: not only possessing intrinsic cytotoxic properties but also acting as chemosensitizers that can reverse docetaxel resistance. This guide will delve into the available data on their mechanisms of action, cytotoxicity, and the signaling pathways they influence.
Comparative Performance Data
Quantitative data on the cytotoxic and P-gp inhibitory activities of docetaxel and a simplified analog of taxuspine X are presented below. It is important to note that direct comparative studies on this compound are limited in the available literature. The data for the taxuspine X analog is used as a proxy to infer the potential P-gp inhibitory activity of this compound.
Table 1: Cytotoxicity (IC50) of Docetaxel in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Type | P-gp Expression | Docetaxel IC50 (nM) | Resistance Fold |
| KB | Human oral carcinoma | Negative | 1.3 ± 0.2[1] | - |
| KBv200 | Human oral carcinoma | Positive | 69.8 ± 7.3[1] | ~54 |
| C4-2B | Human prostate cancer | Low | 1.00–1.40[2] | - |
| C4-2BR | Human prostate cancer | High | 99.47–100.50[2] | ~77 |
| LNCaP | Human prostate cancer | Low | 0.78–1.06[2] | - |
| LNCaPR | Human prostate cancer | High | 49.50–50.65[2] | ~50 |
| MCF7 | Human breast cancer | Low | N/A | - |
| MCF7/HT | Hormone-resistant breast cancer | Low | More sensitive than parental | N/A |
| MDA-MB-231 | Triple-negative breast cancer | High | Less sensitive than MCF7 | N/A |
Data compiled from multiple sources, direct comparison between all cell lines is not possible.
Table 2: P-glycoprotein Inhibitory Activity
| Compound | Assay | IC50 |
| Simplified "non-natural" taxane (analog of taxuspine X) | P-gp-mediated Rhodamine 123 efflux | 7.2 µM[3][4] |
Mechanisms of Action in MDR Cancer Cells
Docetaxel: A P-glycoprotein Substrate
Docetaxel exerts its cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing them by preventing depolymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5][6] However, in MDR cancer cells overexpressing P-gp, the intracellular concentration of docetaxel is significantly reduced due to active efflux, leading to diminished efficacy.[7][8] Docetaxel is a known substrate for human P-gp.[7]
This compound: A Potential P-glycoprotein Inhibitor
While direct studies on this compound are scarce, research on related taxanes provides strong evidence for their role as P-gp inhibitors. A synthesized, simplified analog of taxuspine X has been shown to be a very efficient P-gp inhibitor.[3][4] This suggests that this compound may not only possess its own cytotoxic activity but could also act as an MDR reversal agent. By inhibiting P-gp, it could increase the intracellular accumulation of co-administered chemotherapeutic drugs like docetaxel, thereby restoring their cytotoxicity in resistant cells. P-gp inhibitors can work by competitively binding to the transporter or by non-competitively inhibiting its ATPase activity.[9]
Signaling Pathways
Docetaxel-Induced Apoptosis Pathway
Docetaxel-induced apoptosis is a complex process involving multiple signaling pathways. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes cell death.[5][6] Docetaxel can also influence other critical signaling pathways such as Akt/mTOR and NF-κB.[5]
Caption: Docetaxel-induced signaling leading to apoptosis.
Proposed Mechanism of this compound in Reversing Docetaxel Resistance
Based on its presumed P-gp inhibitory activity, this compound could reverse docetaxel resistance by blocking the P-gp efflux pump. This would lead to an increased intracellular concentration of docetaxel, allowing it to reach its microtubule target and induce apoptosis effectively, even in MDR cells.
Caption: Proposed mechanism of P-gp inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., KB and KBv200, or C4-2B and C4-2BR) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of docetaxel or this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat cancer cells with the desired concentrations of docetaxel or this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are considered viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Cell Loading: Incubate P-gp overexpressing cells (e.g., KBv200) with Rhodamine 123 for a specified time to allow for intracellular accumulation.
-
Compound Incubation: Wash the cells and incubate them with different concentrations of the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Efflux Measurement: After incubation, measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.
-
Data Analysis: A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Conclusion and Future Directions
The available data strongly suggests that while docetaxel is a potent anticancer agent, its efficacy is significantly hampered by P-gp-mediated multidrug resistance. This compound, based on the activity of its structural analogs, holds promise as a P-gp inhibitor capable of reversing this resistance.
Key takeaways:
-
Docetaxel: A powerful cytotoxic agent that is a substrate for P-gp, leading to reduced effectiveness in MDR cancer cells.
-
This compound: A potential P-gp inhibitor that could be used in combination with docetaxel to overcome MDR.
Future research should focus on:
-
Directly comparing the cytotoxic effects of this compound and docetaxel in a panel of sensitive and MDR cancer cell lines.
-
Quantifying the P-gp inhibitory activity of this compound and elucidating its precise mechanism of inhibition.
-
Evaluating the in vivo efficacy of co-administering this compound and docetaxel in animal models of multidrug-resistant cancer.
-
Investigating the specific signaling pathways modulated by this compound to fully understand its cellular effects.
Such studies are crucial to validate the potential of this compound as a valuable tool in the fight against multidrug-resistant cancer.
References
- 1. FG020326 Sensitized Multidrug Resistant Cancer Cells to Docetaxel-Mediated Apoptosis via Enhancement of Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of docetaxel ("Taxotere") with human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
Navigating the Structure-Activity Landscape of 2-Deacetyltaxuspine X Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between the chemical structure of a compound and its biological activity is a cornerstone of modern drug discovery. This guide delves into the structure-activity relationship (SAR) of 2-deacetyltaxuspine X derivatives, a class of compounds with potential therapeutic applications. Due to the limited availability of comprehensive SAR studies on a homologous series of this compound derivatives in publicly accessible literature, this guide will establish a framework for comparison and outline the essential experimental protocols for evaluating such compounds.
Data Presentation: A Template for SAR Analysis
A systematic SAR study involves the synthesis of a series of analogues with modifications at specific positions of the lead compound, in this case, this compound. The biological activity of each derivative is then quantitatively assessed. The following table provides a standardized format for presenting such data, which is crucial for discerning the impact of structural modifications on cytotoxic and anti-microtubule activities.
| Compound ID | R1 Group | R2 Group | R3 Group | Cytotoxicity (IC50, µM) vs. A549 Cell Line | Tubulin Polymerization (% of control) |
| This compound | H | Ac | H | Data not available | Data not available |
| Derivative 1 | Me | Ac | H | Data not available | Data not available |
| Derivative 2 | Et | Ac | H | Data not available | Data not available |
| Derivative 3 | H | COCH2CH3 | H | Data not available | Data not available |
| Derivative 4 | H | Ac | Me | Data not available | Data not available |
| Paclitaxel (Reference) | - | - | - | Reference Value | Reference Value |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any SAR study. The following are detailed methodologies for key experiments used to evaluate the biological activity of taxane (B156437) derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., A549, human lung carcinoma)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote or inhibit the polymerization of tubulin into microtubules. The polymerization is monitored by an increase in turbidity.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Paclitaxel (as a positive control for polymerization promotion)
-
Nocodazole (as a positive control for polymerization inhibition)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Preparation of Tubulin Solution: On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Compound Addition: In a pre-chilled 96-well plate, add 10 µL of the test compound at various concentrations. Include controls with DMSO, Paclitaxel, and Nocodazole.
-
Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well.
-
Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The change in absorbance over time reflects the rate and extent of tubulin polymerization. Compare the polymerization curves of the test compounds with the controls to determine their effect on tubulin assembly. An increase in the rate and extent of polymerization indicates a stabilizing effect, while a decrease suggests an inhibitory effect.
Mandatory Visualization
To facilitate a clear understanding of the SAR workflow, the following diagram illustrates the logical progression from compound design to biological evaluation.
Caption: Workflow for Structure-Activity Relationship (SAR) Studies.
This guide provides a foundational framework for conducting and interpreting SAR studies of this compound derivatives. The generation of robust and comparable data through standardized protocols is paramount for advancing our understanding of these promising compounds and accelerating the development of novel therapeutic agents.
Validating the Mechanism of Action of 2-Deacetyltaxuspine X on Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel taxane-like compound, 2-Deacetyltaxuspine X, with established tubulin-targeting agents. Due to the absence of publicly available data on this compound, this document serves as a framework for its potential validation, drawing comparisons with well-characterized microtubule stabilizers and destabilizers. The experimental data and protocols presented are based on established findings for analogous compounds.
Overview of Tubulin-Targeting Agents
Microtubules, dynamic polymers of α- and β-tubulin dimers, are crucial for cell structure, transport, and division.[1][2][3] Their dynamic instability is a key target for anticancer drugs.[3][4] These agents are broadly classified into two categories: microtubule destabilizers and microtubule stabilizers.
-
Microtubule Stabilizing Agents: These compounds, including the taxane (B156437) family (e.g., Paclitaxel), bind to β-tubulin to enhance microtubule polymerization and suppress depolymerization.[4][5] This leads to the formation of abnormally stable microtubules, mitotic arrest, and subsequent apoptosis.
-
Microtubule Destabilizing Agents: This group includes vinca (B1221190) alkaloids (e.g., Vincristine) and colchicine (B1669291) site binders. They bind to tubulin to prevent its polymerization, leading to microtubule depolymerization, disruption of the mitotic spindle, and cell cycle arrest.[1][3][4]
Comparative Efficacy of Tubulin-Targeting Agents
The following table summarizes the quantitative data for representative tubulin-targeting agents. The values for this compound are presented as hypothetical targets for a novel, potent taxane derivative.
| Compound | Class | Binding Site | Effect on Tubulin Polymerization | IC50 (MCF-7 Cells) |
| This compound | Stabilizer | Taxane Site (β-tubulin) | Promotes | Hypothetical: < 5 nM |
| Paclitaxel | Stabilizer | Taxane Site (β-tubulin) | Promotes[5][6] | ~2-10 nM[2] |
| Vincristine | Destabilizer | Vinca Site (β-tubulin) | Inhibits[4] | ~1-5 nM |
| Colchicine | Destabilizer | Colchicine Site (β-tubulin) | Inhibits[6][7] | ~5-20 nM |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a novel compound like this compound, a series of in vitro and cell-based assays are required.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagents: Purified tubulin protein (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and a fluorescent reporter dye (e.g., DAPI).[2]
-
Procedure:
-
Reconstitute purified tubulin in polymerization buffer.
-
In a 96-well plate, add the test compound (e.g., this compound) at various concentrations. Include positive controls (Paclitaxel for stabilization, Colchicine for destabilization) and a DMSO vehicle control.[7]
-
Add the tubulin solution and GTP to each well to initiate polymerization.
-
Incubate the plate at 37°C in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 60 minutes) at an excitation/emission wavelength suitable for the reporter dye.[7]
-
-
Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates polymerization. Stabilizing agents will show a faster and higher rate of polymerization compared to the control, while destabilizing agents will show inhibition.[6]
Immunofluorescence Microscopy of Cellular Microtubules
This technique visualizes the effect of a compound on the microtubule network within cells.
Protocol:
-
Cell Culture: Plate adherent cancer cells (e.g., HeLa or A549) on glass coverslips and allow them to attach overnight.
-
Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 hours).[7]
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde (B43269) in PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.[7]
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule morphology using a fluorescence microscope.
-
Expected Results: Untreated cells will show a fine, filamentous microtubule network. Stabilizing agents like Paclitaxel and hypothetically this compound will induce the formation of thick microtubule bundles.[2] Destabilizing agents will cause the network to disassemble, resulting in diffuse cytoplasmic staining.[7]
Cell Viability and Cycle Analysis
These assays determine the cytotoxic effect of the compound and its impact on cell cycle progression.
Protocol:
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and treat with a range of compound concentrations for 48-72 hours.
-
Add MTT reagent and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with the compound at its approximate IC50 concentration for 24 hours.
-
Harvest, fix, and stain the cells with a DNA-binding dye (e.g., propidium (B1200493) iodide).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Expected Results: Both microtubule stabilizers and destabilizers are expected to cause an arrest in the G2/M phase of the cell cycle.[6][8]
-
Visualizing Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for validating a tubulin-targeting agent and the downstream signaling pathway leading to apoptosis.
Caption: A flowchart of the key experiments to validate the mechanism of action of a novel tubulin-targeting agent.
Caption: A simplified signaling pathway from microtubule disruption to apoptosis.
Conclusion
The validation of a novel tubulin-targeting agent like this compound requires a systematic approach comparing its activity to known stabilizers and destabilizers. By employing the experimental protocols outlined in this guide, researchers can elucidate its precise mechanism of action, determine its potency, and evaluate its potential as a therapeutic agent. The comparative framework presented here provides a robust foundation for the preclinical assessment of this and other novel microtubule inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Novel Taxuspine Compound Side-Effect Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the side-effect profiles of novel taxuspine compounds. Due to the limited availability of direct comparative preclinical and clinical data on novel taxuspines in public literature, this guide establishes a baseline using well-characterized taxanes, paclitaxel (B517696) and docetaxel (B913), and offers detailed experimental protocols for assessing key toxicities.
Introduction to Taxane and Taxuspine Toxicity
Taxanes, including the widely used chemotherapeutic agents paclitaxel and docetaxel, are known for their efficacy in treating a variety of cancers. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] However, their clinical use is often limited by a range of side effects.[1][2] Novel taxuspine compounds, derived from various Taxus species, are being investigated for their potential as anticancer agents or as modulators of multidrug resistance.[3] Understanding their side-effect profiles is crucial for their development and potential clinical application. The cytotoxic compounds present in the Taxus genus can exhibit toxicity, with some studies indicating potential cardiac effects.[4]
Comparative Side-Effect Profiles
While direct comparative data for novel taxuspine compounds is scarce, a comparison of the side-effect profiles of paclitaxel and docetaxel can serve as a benchmark for future studies. The most common dose-limiting toxicities for taxanes are myelosuppression (particularly neutropenia) and peripheral neuropathy.[1][2]
Data Summary
The following table summarizes the key grade 3/4 adverse events for paclitaxel and docetaxel, which should be considered primary endpoints in the evaluation of novel taxuspine compounds. Data for novel taxuspine compounds are listed as "Not Available in Public Literature" to highlight the current data gap.
| Adverse Event | Paclitaxel (Grade 3/4) | Docetaxel (Grade 3/4) | Novel Taxuspine Compound A | Novel Taxuspine Compound B |
| Myelosuppression | ||||
| Neutropenia | Lower incidence than docetaxel[1][5] | Higher incidence than paclitaxel[1][5] | Not Available in Public Literature | Not Available in Public Literature |
| Febrile Neutropenia | Lower risk than docetaxel[1] | Higher risk than paclitaxel[1] | Not Available in Public Literature | Not Available in Public Literature |
| Anemia | 17% - 51% (Grade 1/2 with Paclitaxel-Carboplatin regimen)[6] | Incidence varies by regimen | Not Available in Public Literature | Not Available in Public Literature |
| Thrombocytopenia | Incidence varies by regimen | Incidence varies by regimen | Not Available in Public Literature | Not Available in Public Literature |
| Neurological | ||||
| Peripheral Neuropathy | More frequent than docetaxel[5] | Less frequent than paclitaxel[5] | Not Available in Public Literature | Not Available in Public Literature |
| Gastrointestinal | ||||
| Nausea & Vomiting | Common[1] | Common[1] | Not Available in Public Literature | Not Available in Public Literature |
| Diarrhea | Common[1] | Common[1] | Not Available in Public Literature | Not Available in Public Literature |
| Mucositis | Lower incidence than docetaxel[5] | Higher incidence than paclitaxel[5] | Not Available in Public Literature | Not Available in Public Literature |
| Other | ||||
| Fluid Retention (Edema) | 0% - 0.5%[7] | 2.8% - 12.6%[7] | Not Available in Public Literature | Not Available in Public Literature |
| Skin Toxicities | Less frequent than docetaxel[5] | More frequent than paclitaxel[5] | Not Available in Public Literature | Not Available in Public Literature |
| Myalgia | Comparable to docetaxel[5] | Comparable to paclitaxel | Not Available in Public Literature | Not Available in Public Literature |
| Cardiotoxicity | ||||
| Bradycardia | Most common cardiac abnormality[2] | Less common than paclitaxel | Not Available in Public Literature | Not Available in Public Literature |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate comparison of side-effect profiles. Below are protocols for assessing the most common and dose-limiting toxicities associated with taxanes.
Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in a Mouse Model
This protocol outlines the induction and assessment of CIPN in mice, a critical step in evaluating the neurotoxicity of novel taxuspine compounds.
1. Induction of CIPN:
-
Animal Model: C57BL/6J mice are commonly used.
-
Drug Administration: Administer the novel taxuspine compound or control (e.g., paclitaxel at 2 mg/kg) via intraperitoneal (i.p.) injection. A typical regimen for paclitaxel is four injections on consecutive days for a cumulative dose of 8 mg/kg. The vehicle for the compound should also be administered to a control group, as some vehicles, like Cremophor EL, can induce neurotoxicity.
2. Assessment of Mechanical Allodynia (von Frey Test):
-
Purpose: To measure sensitivity to a non-noxious mechanical stimulus.
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Place mice on a wire mesh platform.
-
Apply von Frey filaments of varying forces to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Interpretation: A significant decrease in the paw withdrawal threshold in the treated group compared to the control group indicates mechanical allodynia.
3. Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Purpose: To measure sensitivity to a thermal (heat) stimulus.
-
Procedure:
-
Place mice in a chamber with a glass floor.
-
A radiant heat source is aimed at the plantar surface of the hind paw.
-
Record the latency to paw withdrawal.
-
-
Interpretation: A shorter latency to paw withdrawal in the treated group compared to the control group indicates thermal hyperalgesia.
4. Assessment of Nerve Conduction Velocity (NCV):
-
Purpose: To directly measure nerve damage.
-
Procedure:
-
Anesthetize the mouse.
-
Stimulate a peripheral nerve (e.g., sciatic nerve) at two different points.
-
Record the resulting muscle action potentials.
-
Calculate the NCV based on the distance between the stimulation points and the difference in latency.
-
-
Interpretation: A decrease in NCV is a hallmark of neuropathy.
References
- 1. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei [mdpi.com]
- 5. Frontiers | A systemic review of taxanes and their side effects in metastatic breast cancer [frontiersin.org]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
Benchmarking the Stability of 2-Deacetyltaxuspine X Against Other Taxoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug candidate is a critical parameter influencing its development, formulation, and clinical efficacy. This guide provides a comparative analysis of the predicted stability of 2-Deacetyltaxuspine X against other well-established taxoids, namely Paclitaxel (B517696) and Docetaxel. Due to a lack of publicly available empirical stability data for this compound, this comparison is based on established knowledge of taxoid chemistry and degradation pathways. The primary hypothesis is that the absence of the C2 acetyl ester group in this compound enhances its chemical stability by removing a key site for hydrolysis.
Comparative Stability Profile of Taxoids
The following table summarizes the known stability of Paclitaxel and Docetaxel under various conditions and presents a projected stability profile for this compound. The data for this compound is extrapolated based on its structure and the known degradation patterns of other taxoids.
| Taxoid | Key Structural Difference from Paclitaxel | Stability Under Acidic Conditions (pH < 4) | Stability Under Neutral to Basic Conditions (pH > 7) | Plasma Stability | Primary Degradation Pathway |
| Paclitaxel | - | Unstable; degradation rate increases with decreasing pH.[1] | Unstable; base-catalyzed hydrolysis of ester groups.[2] | Short half-life. | Epimerization at C7 and hydrolysis of the C13 side chain and C2 and C10 ester groups.[2] |
| Docetaxel | Tert-butoxycarbonyl group at C13 side chain; hydroxyl group at C10. | Generally more stable than Paclitaxel. | Susceptible to base-catalyzed hydrolysis. | Short half-life. | Hydrolysis of the C13 side chain and other ester groups. |
| This compound | -OH at C2 (lacks benzoate (B1203000) group) | Predicted to be more stable than Paclitaxel | Predicted to be more stable than Paclitaxel due to the absence of the C2 ester. | Predicted longer half-life than Paclitaxel. | Hydrolysis of other ester groups (e.g., at C4, C10, C13). |
Note: The stability of taxoids in solution is influenced by factors such as pH, temperature, buffer concentration, and the presence of co-solvents.[1][2]
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study would be essential. Such a study would involve subjecting the compound to a range of stress conditions to identify potential degradation products and establish its degradation profile.
Forced Degradation Study Protocol
Objective: To assess the intrinsic stability of this compound and identify its degradation products under various stress conditions.
Materials:
-
This compound reference standard
-
Paclitaxel and Docetaxel reference standards
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffers (various pH values)
-
Human plasma (pooled)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
-
Vortex mixer
-
Centrifuge
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, Paclitaxel, and Docetaxel in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.
-
Thermal Degradation: Expose the solid drug and its solution to dry heat at 80°C for up to 72 hours.
-
Photolytic Degradation: Expose the solid drug and its solution to UV light (254 nm) and fluorescent light in a photostability chamber.
-
Plasma Stability: Incubate the drug solution in human plasma at 37°C for various time points. At each time point, precipitate the plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all its degradation products.
-
Quantify the amount of the remaining parent drug and the formed degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition and time point.
-
Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constants and half-life of the drug under each condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Visualizing Experimental Workflows and Biological Pathways
To further aid in the understanding of the experimental and biological context, the following diagrams are provided.
Caption: Workflow for a forced degradation study of a taxoid.
Caption: Mechanism of action of taxoids leading to apoptosis.
Conclusion
While direct experimental data on the stability of this compound is currently unavailable, its chemical structure suggests a potentially enhanced stability profile compared to Paclitaxel and Docetaxel, primarily due to the absence of the hydrolytically labile C2 benzoate group. Empirical validation through forced degradation studies is imperative to confirm this hypothesis and to fully characterize its degradation pathways. The protocols and workflows outlined in this guide provide a robust framework for conducting such stability assessments, which are crucial for the continued development of this and other novel taxoid-based therapeutic agents.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Biological Evaluation of 2-Deacetyltaxuspine X: A Review of an Elusive Taxane
Despite its identification as a natural product, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of 2-deacetyltaxuspine X. To date, no complete total synthesis or detailed biological evaluation of this specific taxane (B156437) diterpenoid has been published. This lack of data precludes a comparative analysis of the reproducibility of its synthesis and biological testing, a critical step in the development of new therapeutic agents.
This compound has been identified and isolated from the plant Taxus sumatrana. Its basic chemical information, including molecular formula and weight, is available through chemical suppliers. However, the core requirements for a comprehensive comparison guide—namely, detailed experimental protocols, quantitative data on synthesis yields and biological activity, and established signaling pathways—are absent from the current body of scientific literature.
While research into the vast family of taxanes is extensive, with numerous total syntheses and biological studies reported for compounds like Paclitaxel (Taxol®) and Docetaxel (Taxotere®), this compound remains an understudied molecule. Searches for its synthesis and biological activity have yielded information on related compounds, such as taxuspine C derivatives and simplified analogues of taxuspine X, which have been investigated for their potential as P-glycoprotein inhibitors.[1][2][3]
Furthermore, studies on other taxanes isolated from Taxus sumatrana have reported cytotoxic activity against various cancer cell lines.[4][5][6] However, these studies do not include this compound in their analyses. A recent review on the therapeutic potential of Taxus sumatrana explicitly states a lack of pharmacological reports on the anticancer activity of extracts from this plant, despite its use in traditional medicine.[7] This highlights the nascent stage of research into many of the specific phytochemicals, including this compound, present in this species.
The absence of primary literature on the synthesis and biological testing of this compound makes it impossible to construct the detailed comparison guide requested. There are no competing synthesis methodologies to compare for reproducibility, no quantitative biological data to summarize in tables, and no elucidated signaling pathways to visualize.
Future Directions
The current state of knowledge presents a clear opportunity for future research. A complete total synthesis of this compound would be a significant achievement in natural product chemistry. Such a study would provide a reproducible synthetic route and sufficient material for in-depth biological evaluation.
Subsequent biological testing could then explore its cytotoxic potential against a panel of cancer cell lines and investigate its mechanism of action. Should this compound exhibit promising activity, further studies could elucidate its impact on specific signaling pathways, potentially revealing novel therapeutic targets.
Until such research is undertaken and published, a comprehensive and objective comparison guide on the reproducibility of this compound synthesis and biological testing cannot be compiled. The scientific community awaits these foundational studies to unlock the potential of this elusive taxane.
References
- 1. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of an original oxygenated taxuspine X analogue: a versatile "non-natural" natural product with remarkable P-gp modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diving into paclitaxel: isolation and screening content from Taxus sumatrana at Singgalang Conservation Center, West Sumatra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Potential of Taxus sumatrana as a Candidate for Cancer Therapy | The Journal of Food and Medicinal Plants [jfmp.lppm.unand.ac.id]
Safety Operating Guide
Navigating the Safe Disposal of 2-Deacetyltaxuspine X: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-Deacetyltaxuspine X now have a comprehensive guide to its proper disposal, ensuring laboratory safety and regulatory compliance. As a member of the taxane (B156437) family of compounds, this compound is classified as a cytotoxic agent, necessitating stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this potent compound.
Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste.[1] Proper segregation, containment, and disposal are paramount to a comprehensive safety program.[1][2]
Chemical and Toxicity Profile
Table 1: Chemical Properties of Taxane Analogs
| Property | Description |
| Chemical Class | Diterpenoid |
| Mechanism of Action | Microtubule stabilization, leading to cell cycle arrest at the G2/M phase and apoptosis.[3][4] |
| Solubility | Generally, taxanes are hydrophobic and may require specific solvents for parenteral administration.[5] |
| Stability | Should be stored according to supplier recommendations, typically in a cool, dry, and well-ventilated area away from ignition sources. |
Table 2: Toxicological Data for the Taxane Class of Compounds
| Toxicity Endpoint | Observed Effects in Taxanes |
| Primary Hazards | Cytotoxic, potentially mutagenic, and teratogenic.[2] |
| Routes of Exposure | Inhalation, ingestion, skin and eye contact. |
| Common Adverse Effects | Myelosuppression, neuropathy, hypersensitivity reactions, gastrointestinal toxicity, and alopecia.[3][6] |
| Acute Toxicity | Specific LD50 values for this compound are not available. However, the entire class of taxane compounds is considered highly potent. |
| Carcinogenicity | Classified as known or suspected carcinogens. |
Experimental Protocol: Surface Decontamination
Effective decontamination of surfaces that have come into contact with this compound is critical to prevent inadvertent exposure.
Materials:
-
Appropriate Personal Protective Equipment (PPE): double chemotherapy gloves, disposable gown, eye protection, and a respirator (if handling powders).[7]
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Designated cytotoxic waste container (yellow or purple, based on institutional policy).[8][9]
Procedure:
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution. Wipe the contaminated surface in a unidirectional manner, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the designated cytotoxic waste container.[1]
-
Rinsing: Using a new low-lint wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any detergent residue. Dispose of the wipe in the cytotoxic waste container.[1]
-
Final Decontamination: With a new low-lint wipe, apply 70% IPA to the surface, again using the unidirectional wiping technique. Allow the surface to air dry completely.[1]
Proper Disposal Procedures
All waste generated from the handling of this compound must be segregated and disposed of as cytotoxic waste. This waste is typically incinerated at high temperatures to ensure complete destruction.[8][10]
Waste Segregation:
-
Bulk Waste: This category includes unused or expired this compound, grossly contaminated items, and spill cleanup materials. This waste should be placed in a designated "bulk" chemotherapy waste container, often black.[11]
-
Trace Waste: This includes items with minimal residual contamination, such as empty vials, syringes, used PPE, and labware. This waste should be disposed of in a designated "trace" chemotherapy waste container, typically yellow or purple.[9][11]
Step-by-Step Disposal Protocol:
-
Segregate at the Source: Immediately place any item that has come into contact with this compound into the appropriate, clearly labeled cytotoxic waste container.[1]
-
Container Management: Do not overfill waste containers. When a container is three-quarters full, it should be securely sealed.[1]
-
Labeling: Ensure all waste containers are clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[12]
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department.
-
Collection and Disposal: Follow your institution's specific procedures for the collection and disposal of cytotoxic waste. This is typically handled by a specialized hazardous waste management service for high-temperature incineration.[8][10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with regulations governing the disposal of hazardous cytotoxic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Taxane Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uri.edu [web.uri.edu]
- 8. cleanaway.com.au [cleanaway.com.au]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. stericycle.com [stericycle.com]
- 12. safety.pitt.edu [safety.pitt.edu]
Essential Safety and Logistics for Handling 2-Deacetyltaxuspine X
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of 2-Deacetyltaxuspine X. Due to its structural similarity to potent cytotoxic agents like paclitaxel, this compound should be treated as a hazardous compound. Adherence to these protocols is essential to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Health Effects
While specific toxicological data for this compound is limited, its analogy to paclitaxel, a known hazardous substance, necessitates treating it with the highest degree of caution. The primary health risks are associated with its cytotoxic potential.
Potential Health Hazards:
-
Carcinogenicity: May be suspected of causing cancer.[1]
-
Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.[1][2]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1][2]
-
Allergic Reaction: May cause an allergic skin reaction.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. There are no established safe exposure levels for cytotoxic drugs, making minimized contact paramount.[1]
| PPE Component | Specifications and Guidelines |
| Gloves | Double nitrile gloves or other compatible cytotoxic-resistant gloves are required. Ensure the outer glove covers the cuff of the lab coat. Inspect gloves for integrity before each use.[1] |
| Eye Protection | Chemical safety goggles are mandatory. In situations with a risk of splashes, a full-face shield must be worn in addition to goggles.[1] |
| Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be elastic or knit. Do not wear outside of the designated handling area. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the compound or when there is a risk of aerosolization. All respiratory protection should be part of a formal respiratory protection program with fit testing. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Preparation and Handling Protocol
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a Class II Type B biological safety cabinet, to control airborne particles. The work area should be clearly marked with a "Cytotoxic Agent in Use" sign.
-
PPE Donning: Before handling the compound, put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), safety goggles, and then outer gloves (ensuring they cover the lab coat cuffs).
-
Weighing and Reconstitution: When weighing the solid compound, do so in a containment device (e.g., ventilated balance enclosure) to prevent dissemination of powder. Reconstitute in a fume hood, directing the needle toward the vial wall to avoid splashing.
-
Labeling: All containers of this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and a hazard warning (e.g., "Cytotoxic").
-
Transport: When moving the compound between locations, use a sealed, unbreakable secondary container.
Caption: A logical workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should perform cleanup.
-
Containment: Cover the spill with absorbent pads, starting from the outside and working inward.
-
Decontamination: Use a suitable deactivating solution (e.g., 10% bleach solution followed by a thiosulfate (B1220275) solution to neutralize the bleach) to clean the spill area.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Needles, syringes, gloves, lab coats, and any other contaminated disposable materials should be placed in a designated, puncture-proof, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled waste container. Do not pour this waste down the drain.[3]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated deactivating solution before standard washing.
Caption: A diagram illustrating the correct disposal pathway for all waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
